molecular formula C31H43N9O14 B15584344 Ac-VDQQD-PNA

Ac-VDQQD-PNA

Número de catálogo: B15584344
Peso molecular: 765.7 g/mol
Clave InChI: VVWWRGPLMCUBMS-OMBBDDRHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ac-VDQQD-PNA is a useful research compound. Its molecular formula is C31H43N9O14 and its molecular weight is 765.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C31H43N9O14

Peso molecular

765.7 g/mol

Nombre IUPAC

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid

InChI

InChI=1S/C31H43N9O14/c1-14(2)26(34-15(3)41)31(52)39-21(13-25(46)47)30(51)37-18(8-10-22(32)42)27(48)36-19(9-11-23(33)43)28(49)38-20(12-24(44)45)29(50)35-16-4-6-17(7-5-16)40(53)54/h4-7,14,18-21,26H,8-13H2,1-3H3,(H2,32,42)(H2,33,43)(H,34,41)(H,35,50)(H,36,48)(H,37,51)(H,38,49)(H,39,52)(H,44,45)(H,46,47)/t18-,19-,20-,21-,26-/m0/s1

Clave InChI

VVWWRGPLMCUBMS-OMBBDDRHSA-N

Origen del producto

United States

Foundational & Exploratory

Ac-VDQQD-PNA Substrate for Caspase-2 Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ac-VDQQD-PNA substrate and its application in the study of caspase-2 function. Caspase-2, a highly conserved initiator caspase, plays a critical role in cellular processes including apoptosis, cell cycle regulation, and tumor suppression. Its activation is intricately linked to cellular stress signals, particularly DNA damage. Accurate measurement of caspase-2 activity is paramount for research into these pathways and for the development of therapeutic agents targeting this enzyme.

Biochemical Profile of this compound

This compound (Acetyl-Valyl-Aspartyl-Glutaminyl-Glutaminyl-Aspartyl-p-nitroanilide) is a synthetic chromogenic substrate designed for the detection of caspase-2 activity. The peptide sequence VDQQD is based on the preferred cleavage motif for caspase-2. Upon cleavage by active caspase-2 at the aspartate residue, the chromophore p-nitroaniline (pNA) is released. Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the caspase-2 activity in the sample.

While this compound is designed for caspase-2, it is crucial to consider the potential for cross-reactivity with other caspases, particularly executioner caspases like caspase-3 and caspase-7, which can sometimes cleave similar peptide sequences. Therefore, experiments should be carefully controlled, potentially using specific inhibitors to confirm the source of the observed proteolytic activity.

Data Presentation: Substrate Specificity and Kinetics

Quantitative kinetic data for this compound is not extensively available in the public domain. However, data for the related and commonly used caspase-2 substrate, Ac-VDVAD-AFC, can provide insights into the expected enzymatic behavior. It is important to note that the substitution of Valine and Alanine with Glutamine may alter the kinetic parameters.

Table 1: Kinetic Constants for a Common Caspase-2 Substrate (Ac-VDVAD-AFC)

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Caspase-2Ac-VDVAD-AFC250.602.4 x 104

Data presented is for the fluorogenic substrate Ac-VDVAD-AFC and should be considered as an estimate for the behavior of pNA-based substrates.

Table 2: Substrate Specificity of Various Caspases

CaspasePreferred Peptide SequenceCommon Chromogenic Substrate
Caspase-1(W/Y)EHDAc-YVAD-pNA
Caspase-2 VDVAD/VDQQD This compound / Ac-VDVAD-pNA
Caspase-3DEVDAc-DEVD-pNA
Caspase-4LEVDAc-LEVD-pNA
Caspase-5(L/W)EHDAc-WEHD-pNA
Caspase-6VEIDAc-VEID-pNA
Caspase-7DEVDAc-DEVD-pNA
Caspase-8(L/I)ETDAc-IETD-pNA
Caspase-9LEHDAc-LEHD-pNA

Signaling Pathways Involving Caspase-2 Activation

Caspase-2 is primarily activated through proximity-induced dimerization within a large protein complex. The most well-characterized of these is the PIDDosome, which assembles in response to cellular stresses like DNA damage.

G PIDDosome-Mediated Caspase-2 Activation Pathway cluster_stimulus Cellular Stress cluster_activation_complex PIDDosome Assembly cluster_downstream Downstream Events DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates PIDD1 PIDD1 (p53-induced protein with a death domain) p53->PIDD1 induces transcription PIDDosome PIDDosome Complex PIDD1->PIDDosome RAIDD RAIDD (CRADD) RAIDD->PIDDosome Pro_Casp2 Pro-caspase-2 Pro_Casp2->PIDDosome recruitment via CARD domain Active_Casp2 Active Caspase-2 Dimer PIDDosome->Active_Casp2 induces dimerization and activation Substrate_Cleavage Substrate Cleavage (e.g., Bid, MDM2) Active_Casp2->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Substrate_Cleavage->Cell_Cycle_Arrest

Caption: PIDDosome-mediated activation of caspase-2 in response to DNA damage.

Alternative, PIDDosome-independent pathways for caspase-2 activation are also thought to exist, highlighting the complexity of its regulation.

Experimental Protocols

This section provides a detailed methodology for a colorimetric caspase-2 activity assay in a 96-well plate format using the this compound substrate.

Materials and Reagents:

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • This compound substrate (stock solution of 10 mM in DMSO)

  • p-nitroaniline (pNA) standard for calibration curve

  • Protein assay reagent (e.g., Bradford or BCA)

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in the experimental cell population using the desired stimulus. Include a non-induced cell population as a negative control.

    • Harvest cells (e.g., for a 10 cm dish, use 0.5-1 mL of lysis buffer) and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate.

  • Assay Protocol (96-well plate):

    • Add 50-100 µg of protein from each cell lysate to individual wells of the 96-well plate.

    • Adjust the volume in each well to 90 µL with Assay Buffer.

    • Include a blank control well containing 90 µL of Assay Buffer without cell lysate.

    • Initiate the reaction by adding 10 µL of the 2 mM this compound working solution (diluted from the 10 mM stock in Assay Buffer) to each well to achieve a final concentration of 200 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase-2 activity.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of pNA to convert absorbance values to the amount of pNA released.

    • Calculate the caspase-2 activity and express it as pmol of pNA released per minute per mg of protein.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing caspase-2 activity using this compound.

G Experimental Workflow for Caspase-2 Activity Assay Cell_Culture 1. Cell Culture & Treatment (Induce Apoptosis) Cell_Harvesting 2. Cell Harvesting & Lysis Cell_Culture->Cell_Harvesting Protein_Quant 3. Protein Quantification Cell_Harvesting->Protein_Quant Assay_Setup 4. 96-well Plate Assay Setup Protein_Quant->Assay_Setup Substrate_Addition 5. Add this compound Assay_Setup->Substrate_Addition Incubation 6. Incubate at 37°C Substrate_Addition->Incubation Measurement 7. Measure Absorbance at 405 nm Incubation->Measurement Data_Analysis 8. Data Analysis (pNA Standard Curve) Measurement->Data_Analysis Results 9. Results Interpretation Data_Analysis->Results

Caption: A typical workflow for measuring caspase-2 activity.

Conclusion

The this compound substrate is a valuable tool for the colorimetric detection of caspase-2 activity. Its use in conjunction with the protocols and understanding of the signaling pathways outlined in this guide will enable researchers to accurately probe the function of this important caspase in health and disease. Due to the potential for substrate cross-reactivity among caspases, it is recommended to employ complementary methods, such as western blotting for caspase-2 cleavage or the use of specific inhibitors, to validate findings. Further characterization of the kinetic properties of this compound will enhance its utility in quantitative enzymology studies.

The Role of Ac-VDQQD-pNA in Apoptosis Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chromogenic substrate Acetyl-Valyl-Aspartyl-Glutaminyl-Glutaminyl-Aspartyl-p-nitroanilide (Ac-VDQQD-pNA) and its application in apoptosis research. Tailored for researchers, scientists, and drug development professionals, this document details the substrate's mechanism, its utility in quantifying Caspase-2 activity, relevant experimental protocols, and the broader context of Caspase-2's role in programmed cell death.

Introduction to Apoptosis and the Enigmatic Role of Caspase-2

Apoptosis is a fundamental process of programmed cell death essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This intricate process is executed by a family of cysteine-aspartic proteases known as caspases. Caspases are broadly categorized into initiator caspases (e.g., Caspase-2, -8, -9, -10) and executioner caspases (e.g., Caspase-3, -6, -7). Initiator caspases are activated by specific cellular signals and in turn, activate the executioner caspases, which then cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]

Caspase-2 holds a unique and somewhat enigmatic position within the caspase family. It possesses features of both an initiator and an executioner caspase, and its activation is linked to various cellular stressors, including heat shock and DNA damage.[1][2] The activation of Caspase-2 often requires induced proximity through recruitment to large protein complexes, such as the PIDDosome.[1] Due to the significant overlap in substrate specificity with other caspases, particularly Caspase-3, the development of selective substrates and inhibitors is crucial for elucidating the specific roles of Caspase-2 in cellular pathways.[3]

This compound: A Chromogenic Substrate for Caspase-2

This compound is a synthetic pentapeptide substrate designed for the specific detection of Caspase-2 activity.[4][5] The peptide sequence, VDQDD, is recognized and cleaved by active Caspase-2 at the C-terminal side of the final aspartate residue. This peptide is conjugated to a chromophore, p-nitroaniline (pNA). In its intact form, this compound is colorless. However, upon enzymatic cleavage by Caspase-2, free pNA is released, which imparts a yellow color that can be quantified by measuring its absorbance at 405 nm.[4][6] The amount of pNA produced is directly proportional to the enzymatic activity of Caspase-2 in the sample.

Mechanism of Action

The core principle of the Caspase-2 assay using this compound is a colorimetric measurement of enzymatic activity. The reaction proceeds as follows:

This compound (Colorless) + Active Caspase-2 → Ac-VDQQD + pNA (Yellow)

The rate of pNA release, measured as the change in absorbance at 405 nm over time, provides a quantitative measure of Caspase-2 activity. This allows for the screening of potential Caspase-2 inhibitors or activators and the study of its activation under various experimental conditions.

Data Presentation: Specificity of Caspase Substrates

SubstratePrimary Target(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
Ac-VDVAD-AFC Caspase-2250.6024,000[7]
Ac-DEVD-pNA Caspase-3, Caspase-711 (for Caspase-3)2.4 (for Caspase-3)220,000 (for Caspase-3)[8]
Ac-DEVD-AFC Caspase-3, Caspase-716.8--[8]
Ac-YVAD-pNA Caspase-1---[9]
Ac-LEHD-pNA Caspase-9---[9]
Ac-IETD-pNA Caspase-8---[9]
Ac-VDTTD-AFC Caspase-2---[3]

Note: The absence of data is indicated by "-". The provided values can vary depending on assay conditions.

Experimental Protocols: Caspase-2 Activity Assay

The following is a detailed protocol for a colorimetric Caspase-2 activity assay using this compound. This protocol is adaptable for use with purified enzyme preparations or cell lysates in a 96-well plate format.

Materials and Reagents
  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT. Prepare fresh before use by adding DTT.

  • This compound Substrate: Prepare a 20 mM stock solution in sterile DMSO.[10] Store at -20°C in light-protected aliquots.

  • pNA Standard: Prepare a 1 mM stock solution of p-nitroaniline in DMSO for generating a standard curve.

  • 96-well microtiter plate (clear, flat-bottom).

  • Microplate reader capable of measuring absorbance at 405 nm.

  • Recombinant active Caspase-2 (for positive control).

  • Cell or tissue samples.

Procedure

1. Preparation of Cell Lysate (if applicable): a. Induce apoptosis in cell culture using a known stimulus. Include a non-induced control group. b. Harvest cells (e.g., 1-5 x 106 cells) by centrifugation at 500 x g for 5 minutes at 4°C. c. Wash the cell pellet with ice-cold PBS and centrifuge again. d. Resuspend the cell pellet in 100 µL of ice-cold Lysis Buffer. e. Incubate on ice for 15-20 minutes. f. Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Carefully collect the supernatant, which contains the cytosolic proteins including caspases. h. Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA). Dilute lysates to a final concentration of 1-2 mg/mL with Assay Buffer.

2. Assay Setup: a. Prepare a pNA standard curve by making serial dilutions of the 1 mM pNA stock in Assay Buffer (e.g., 0, 10, 20, 50, 100, 200 µM). Add 100 µL of each dilution to separate wells of the 96-well plate. b. To experimental wells, add 50 µL of cell lysate or purified enzyme preparation. c. Include a blank well containing 50 µL of Lysis Buffer for background subtraction. d. Add 50 µL of Assay Buffer to each well (except for the pNA standards). e. If testing inhibitors, add the inhibitor at the desired concentration and pre-incubate the plate at 37°C for 10-30 minutes.

3. Reaction Initiation and Measurement: a. Prepare a working solution of this compound by diluting the 20 mM stock in Assay Buffer. A final concentration of 200 µM in the reaction is generally recommended.[10] b. Initiate the reaction by adding 10 µL of the this compound working solution to each well (except the pNA standards). c. Immediately start measuring the absorbance at 405 nm at 37°C. Take readings every 5-10 minutes for 1-2 hours. Alternatively, for an endpoint assay, incubate the plate at 37°C for 1-2 hours, protected from light, and then take a final absorbance reading.

4. Data Analysis: a. pNA Standard Curve: Plot the absorbance values of the pNA standards against their known concentrations. Determine the linear equation of the curve. b. Calculation of Caspase-2 Activity: Subtract the absorbance reading of the blank from all experimental readings. Use the standard curve to convert the change in absorbance over time into the concentration of pNA produced per unit of time per amount of protein in the lysate. The activity can be expressed in units such as pmol pNA/min/µg protein. c. Inhibitor Analysis: For inhibitor studies, calculate the percentage of inhibition relative to the uninhibited control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

apoptosis_pathway stress Cellular Stress (e.g., DNA Damage, Heat Shock) piddosome PIDDosome Assembly stress->piddosome pro_caspase2 Pro-Caspase-2 piddosome->pro_caspase2 Recruitment caspase2 Active Caspase-2 pro_caspase2->caspase2 Dimerization & Autocatalysis bid Bid caspase2->bid Cleavage pro_caspase3 Pro-Caspase-3 caspase2->pro_caspase3 Cleavage (context-dependent) tbid tBid bid->tbid bax_bak Bax/Bak tbid->bax_bak Activation mito Mitochondrion bax_bak->mito Pore Formation cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 Activation pro_caspase9 Pro-Caspase-9 pro_caspase9->apoptosome Recruitment caspase9->pro_caspase3 Cleavage caspase3 Active Caspase-3 pro_caspase3->caspase3 substrates Cellular Substrates (e.g., PARP) caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Caption: Caspase-2 activation pathway in response to cellular stress.

Experimental Workflow

assay_workflow start Start: Prepare Cell Lysate or Purified Enzyme add_lysate Add 50 µL Sample to 96-well Plate start->add_lysate add_buffer Add 50 µL Assay Buffer add_lysate->add_buffer add_inhibitor Add Inhibitor (Optional) & Pre-incubate at 37°C add_buffer->add_inhibitor add_substrate Initiate Reaction: Add 10 µL this compound add_inhibitor->add_substrate measure Measure Absorbance at 405 nm (Kinetic or Endpoint) add_substrate->measure analyze Data Analysis: Calculate Activity/Inhibition measure->analyze

Caption: Workflow for the colorimetric Caspase-2 activity assay.

References

Ac-VDQQD-PNA: A Chromogenic Substrate for Probing Caspase-2 Activity in the Apoptotic Cascade

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The caspase family of cysteine-aspartic proteases are central executioners of apoptosis, or programmed cell death. Among these, caspase-2 holds a unique position as one of the most evolutionarily conserved members, implicated not only in apoptosis but also in other critical cellular processes such as cell cycle regulation, tumor suppression, and the DNA damage response.[1][2][3] Its activation and substrate specificity are tightly regulated, making it a key focal point in the study of cell fate determination.

This technical guide provides a comprehensive overview of Acetyl-L-Valyl-L-α-aspartyl-L-glutaminyl-L-glutaminyl-L-α-aspartyl-p-nitroanilide (Ac-VDQQD-pNA), a chromogenic substrate designed for the specific detection of caspase-2 activity.[4][5] We will delve into the intricacies of the caspase cascade with a focus on caspase-2's role, present quantitative data on substrate kinetics, provide detailed experimental protocols for caspase-2 activity assays, and illustrate the relevant signaling pathways through detailed diagrams.

The Role of Caspase-2 in the Apoptotic Cascade

Caspase-2 is classified as an initiator caspase, sharing this characteristic with caspases-8, -9, and -10.[6] Initiator caspases are activated at the apex of apoptotic signaling cascades and are responsible for the subsequent activation of effector caspases (e.g., caspase-3 and -7), which then carry out the systematic dismantling of the cell.[6]

The activation of caspase-2 is a highly regulated process, most prominently occurring through the formation of a large multi-protein complex known as the PIDDosome.[2][3] This complex assembles in response to cellular stressors, such as genotoxic damage. The core components of the PIDDosome are:

  • PIDD1 (p53-induced protein with a death domain 1): A scaffold protein whose expression can be induced by the tumor suppressor p53.[2]

  • RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain): An adaptor protein that links PIDD1 to caspase-2.[2]

  • Pro-caspase-2: The inactive zymogen form of caspase-2.[2]

The assembly of the PIDDosome facilitates the dimerization of pro-caspase-2 molecules, leading to their autoproteolytic activation.[3] Once activated, caspase-2 can propagate the apoptotic signal through several downstream pathways. One of the most critical substrates of caspase-2 is the BH3-only protein Bid (BH3 interacting-domain death agonist).[6] Cleavage of Bid by caspase-2 generates a truncated form, tBid, which translocates to the mitochondria and induces mitochondrial outer membrane permeabilization (MOMP).[6] This event leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately resulting in the activation of the caspase-9- and caspase-3-mediated execution phase of apoptosis.[3]

This compound: A Tool to Measure Caspase-2 Activity

This compound is a synthetic pentapeptide substrate specifically designed to be recognized and cleaved by active caspase-2.[4][5] The peptide sequence, VDQDD, mimics the cleavage site of a physiological caspase-2 substrate. This peptide is conjugated to a chromophore, p-nitroaniline (pNA). In its intact form, this compound is colorless. However, upon cleavage by caspase-2 at the C-terminal side of the final aspartate residue, free pNA is released. This liberated pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of caspase-2 in the sample.

Quantitative Data: Substrate Kinetics

SubstrateCaspaseKm (μM)kcat/Km (M⁻¹s⁻¹)
Ac-VDVAD-AFCCaspase-213 ± 1.515,000 ± 1,200
Ac-VDVAD-AFCCaspase-311 ± 0.9240,000 ± 18,000

Table 1: Kinetic constants for the cleavage of the fluorogenic substrate Ac-VDVAD-AFC by caspase-2 and caspase-3. Data is presented as mean ± S.E.M. This table illustrates the relative efficiency of cleavage and highlights the need for specific substrates in distinguishing caspase activities.

Experimental Protocols

Caspase-2 Activity Assay using this compound

This protocol outlines a general procedure for measuring caspase-2 activity in cell lysates using the chromogenic substrate this compound.

Materials:

  • Cells of interest (treated to induce apoptosis and untreated controls)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT - add fresh)

  • This compound substrate (stock solution of 10 mM in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% sucrose (B13894) - add DTT fresh)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your experimental cell population.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 20-30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the cytosolic proteins, including caspases.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well microplate, add 50-100 µg of protein lysate to each well.

    • Adjust the volume in each well to 90 µL with Assay Buffer.

    • Include a blank control containing Lysis Buffer and Assay Buffer but no cell lysate.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 200 µM.

    • Initiate the reaction by adding 10 µL of the this compound working solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.

  • Data Analysis:

    • Subtract the absorbance values of the blank from the values of the experimental samples.

    • Plot the absorbance (A405) versus time.

    • The caspase-2 activity is proportional to the slope of the initial linear portion of the curve.

    • The fold-increase in caspase-2 activity can be determined by comparing the activity in the apoptotic samples to the untreated controls.

Visualizations: Signaling Pathways and Experimental Workflows

Caspase Cascade and the Role of Caspase-2

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Ligand Binding Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Recruitment Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Mitochondrion Mitochondrion Caspase-8->Mitochondrion Bid -> tBid Pro-caspase-3/7 Pro-caspase-3/7 Caspase-8->Pro-caspase-3/7 DNA Damage DNA Damage PIDDosome PIDDosome DNA Damage->PIDDosome Activation Pro-caspase-2 Pro-caspase-2 PIDDosome->Pro-caspase-2 Recruitment Caspase-2 Caspase-2 Pro-caspase-2->Caspase-2 Dimerization & Activation Caspase-2->Mitochondrion Bid -> tBid Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Binding to Apaf-1 Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Recruitment Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Caspase-9->Pro-caspase-3/7 Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Substrate Cleavage

Caption: Overview of the extrinsic and intrinsic apoptotic pathways leading to caspase activation.

PIDDosome-Mediated Activation of Caspase-2

G Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 Activation PIDD1 PIDD1 p53->PIDD1 Upregulation PIDDosome Complex PIDDosome Complex PIDD1->PIDDosome Complex RAIDD RAIDD RAIDD->PIDDosome Complex Pro-caspase-2 Pro-caspase-2 Pro-caspase-2->PIDDosome Complex Recruitment Active Caspase-2 Active Caspase-2 PIDDosome Complex->Active Caspase-2 Dimerization & Autocatalysis

Caption: The PIDDosome complex assembly and subsequent activation of caspase-2.

Experimental Workflow for Caspase-2 Activity Assay

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell Culture Cell Culture Apoptosis Induction Apoptosis Induction Cell Culture->Apoptosis Induction Cell Lysis Cell Lysis Apoptosis Induction->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Plate Loading Plate Loading Protein Quantification->Plate Loading Substrate Addition Substrate Addition Plate Loading->Substrate Addition Incubation Incubation Substrate Addition->Incubation Plate Reading Plate Reading Incubation->Plate Reading Absorbance vs Time Absorbance vs Time Plate Reading->Absorbance vs Time Calculate Slope Calculate Slope Absorbance vs Time->Calculate Slope Determine Activity Determine Activity Calculate Slope->Determine Activity

Caption: Step-by-step workflow for the this compound colorimetric caspase-2 activity assay.

Conclusion

This compound serves as a valuable tool for the specific and sensitive detection of caspase-2 activity. Understanding the central role of caspase-2 as an initiator caspase, particularly its activation via the PIDDosome and its downstream signaling through Bid, is crucial for elucidating the complex mechanisms of apoptosis. The provided protocols and diagrams offer a robust framework for researchers and drug development professionals to investigate the function of caspase-2 in various physiological and pathological contexts, ultimately aiding in the discovery of novel therapeutic interventions targeting apoptotic pathways.

References

Measuring Caspase-2 Activity with Ac-VDVAD-pNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the principles and methodologies for measuring the activity of caspase-2, a key initiator caspase in cellular stress pathways, using the chromogenic substrate N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide (Ac-VDVAD-pNA). This document provides a comprehensive overview of the underlying biochemistry, detailed experimental protocols, and the broader context of caspase-2 signaling.

Core Principle of the Ac-VDVAD-pNA Assay

The measurement of caspase-2 activity using Ac-VDVAD-pNA is a colorimetric assay based on the specific proteolytic activity of the enzyme. Caspase-2, a cysteine-aspartic protease, recognizes and cleaves its substrates after an aspartate residue. The synthetic peptide VDVAD is an optimal recognition sequence for caspase-2.

The substrate, Ac-VDVAD-pNA, consists of this pentapeptide sequence covalently linked to a chromophore, p-nitroaniline (pNA). In its intact form, the substrate is colorless. However, upon cleavage by active caspase-2 between the terminal aspartate (D) and the pNA molecule, free pNA is released. This liberated pNA has a strong absorbance at a wavelength of 405 nm. The intensity of the yellow color produced is directly proportional to the amount of pNA released, and therefore, to the enzymatic activity of caspase-2 in the sample.

Quantitative Data

EnzymeSubstrateKm (μM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Caspase-2Ac-VDVAD-AFC250.602.4 x 10⁴
Caspase-3Ac-VDVAD-pNA--Similar kinetics to Caspase-2 reported

Note: The data for Ac-VDVAD-AFC is provided as a proxy for the affinity and turnover of the VDVAD sequence by caspase-2. The similar kinetics reported for caspase-3 with VDVAD-based substrates underscore the importance of careful experimental design and data interpretation.

Caspase-2 Signaling Pathway

Caspase-2 is an initiator caspase that is primarily activated in response to cellular stressors such as DNA damage, oxidative stress, and cytoskeletal disruption. A key activation platform for caspase-2 is the PIDDosome, a high molecular weight protein complex.

Upon cellular stress, particularly DNA damage, the protein PIDD1 (p53-inducible protein with a death domain) is upregulated. PIDD1, along with the adaptor protein RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain), assembles into the PIDDosome. RAIDD recruits pro-caspase-2 monomers to this complex via interactions between their respective caspase activation and recruitment domains (CARD). This induced proximity facilitates the dimerization and subsequent auto-proteolytic activation of caspase-2.

Once activated, caspase-2 can cleave a number of downstream substrates to mediate cellular responses. Two of the most well-characterized substrates are:

  • BID (BH3 Interacting-Domain Death Agonist): Cleavage of BID by caspase-2 generates a truncated form, tBID. tBID translocates to the mitochondria, where it promotes the release of cytochrome c, leading to the activation of the executioner caspase cascade (caspase-9 and caspase-3) and apoptosis.

  • MDM2 (Mouse Double Minute 2 Homolog): Caspase-2 can cleave MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. Cleavage of MDM2 by caspase-2 leads to the stabilization and activation of p53, which can in turn promote cell cycle arrest or apoptosis.

G Caspase-2 Activation and Downstream Signaling cluster_activation PIDDosome Formation cluster_downstream Downstream Effects DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates PIDD1 PIDD1 p53->PIDD1 upregulates PIDDosome PIDDosome PIDD1->PIDDosome assembles RAIDD RAIDD RAIDD->PIDDosome assembles Pro-Caspase-2 Pro-Caspase-2 Pro-Caspase-2->PIDDosome recruited to Active Caspase-2 Active Caspase-2 PIDDosome->Active Caspase-2 activates BID BID Active Caspase-2->BID MDM2 MDM2 Active Caspase-2->MDM2 tBID tBID BID->tBID cleavage Mitochondria Mitochondria tBID->Mitochondria translocates to Cytochrome c Cytochrome c Mitochondria->Cytochrome c release Apoptosis Apoptosis Cytochrome c->Apoptosis initiates p53_stabilization p53 Stabilization MDM2->p53_stabilization cleavage leads to p53_stabilization->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53_stabilization->Cell Cycle Arrest

Caspase-2 activation via the PIDDosome and key downstream events.

Experimental Protocols

This section provides a detailed methodology for a colorimetric caspase-2 activity assay in a 96-well plate format using Ac-VDVAD-pNA.

Required Materials
  • Reagents:

    • Cell culture medium

    • Apoptosis-inducing agent (e.g., etoposide, staurosporine)

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Cell Lysis Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

    • 2x Reaction Buffer (100 mM HEPES pH 7.4, 20% glycerol, 10 mM DTT)

    • Ac-VDVAD-pNA substrate (4 mM stock in DMSO)

    • p-nitroaniline (pNA) standard for calibration curve

    • Protein assay reagent (e.g., BCA or Bradford)

  • Equipment:

    • 96-well microplate (clear, flat-bottom)

    • Microplate reader capable of measuring absorbance at 405 nm

    • Centrifuge for cell harvesting

    • Incubator (37°C)

    • Pipettes and tips

    • Ice bucket

Step-by-Step Procedure
  • Cell Culture and Induction of Apoptosis:

    • Plate cells at a desired density and allow them to attach overnight.

    • Treat cells with an apoptosis-inducing agent for a predetermined time. Include an untreated control group.

  • Cell Lysate Preparation:

    • Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 2-5 x 10⁶ cells).

    • Incubate on ice for 15-20 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Concentration Measurement:

    • Determine the protein concentration of each cell lysate using a standard protein assay.

    • Normalize the protein concentration of all samples with Cell Lysis Buffer to ensure equal protein loading in the assay. A typical concentration range is 1-3 mg/mL.

  • Caspase-2 Activity Assay:

    • In a 96-well plate, add 50 µL of each normalized cell lysate to separate wells.

    • Include a blank well containing 50 µL of Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Initiate the reaction by adding 5 µL of the 4 mM Ac-VDVAD-pNA stock solution to each well (final concentration: 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • The fold-increase in caspase-2 activity can be calculated by comparing the absorbance of the induced samples to the uninduced control.

    • For quantitative analysis, create a standard curve using known concentrations of pNA to determine the amount of pNA released in each sample.

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis start Start: Culture and Treat Cells harvest Harvest and Wash Cells start->harvest lyse Lyse Cells in Buffer harvest->lyse centrifuge_lysate Centrifuge to Pellet Debris lyse->centrifuge_lysate collect_supernatant Collect Supernatant (Lysate) centrifuge_lysate->collect_supernatant protein_assay Measure Protein Concentration collect_supernatant->protein_assay normalize Normalize Protein Concentration protein_assay->normalize add_lysate Add Lysate to 96-well Plate normalize->add_lysate add_buffer Add 2x Reaction Buffer add_lysate->add_buffer add_substrate Add Ac-VDVAD-pNA Substrate add_buffer->add_substrate incubate Incubate at 37°C add_substrate->incubate read_absorbance Read Absorbance at 405 nm incubate->read_absorbance analyze Calculate Fold Change or Quantify with pNA Standard Curve read_absorbance->analyze end End: Report Results analyze->end

Experimental workflow for the colorimetric caspase-2 activity assay.

Foundational Research on Caspase-2 Substrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-2, the most evolutionarily conserved of the mammalian caspases, holds a unique and somewhat enigmatic position within the intricate network of cellular signaling pathways.[1][2] While initially classified as an initiator caspase due to its long N-terminal prodomain containing a caspase recruitment domain (CARD), its substrate specificity more closely resembles that of executioner caspases.[1][2] This duality has fueled extensive research to delineate its precise roles in apoptosis, cell cycle regulation, DNA damage response, and tumor suppression.[1][3][4] As a protease, the function of caspase-2 is ultimately defined by the substrates it cleaves. The identification and validation of these substrates are therefore paramount to understanding its biological functions and for the development of targeted therapeutics.

This technical guide provides a comprehensive overview of the foundational research on caspase-2 substrates. It summarizes key quantitative data, details essential experimental protocols for substrate identification and validation, and visualizes the core signaling and experimental workflows.

Core Concepts in Caspase-2 Activation and Substrate Recognition

Caspase-2 is activated through proximity-induced dimerization, a process facilitated by large protein complexes known as activation platforms.[2] The most well-characterized of these is the PIDDosome, which assembles in response to cellular stresses like DNA damage.[1][5][6][7] This complex consists of the p53-induced death domain-containing protein 1 (PIDD1), the adaptor protein RAIDD (receptor-interacting protein-associated ICH-1/CED-3 homologous protein with a death domain), and pro-caspase-2.[1][5][6][7] The assembly of the PIDDosome brings pro-caspase-2 molecules into close proximity, leading to their dimerization and subsequent auto-activation.

Once activated, caspase-2 cleaves its substrates at specific sites. Early studies using peptide libraries identified the optimal cleavage motif for caspase-2 as Val-Asp-Val-Ala-Asp (VDVAD), with cleavage occurring after the final aspartate residue.[2][8] This pentapeptide preference is a unique feature of caspase-2 among the caspases.[9]

Key Caspase-2 Substrates and Their Cellular Roles

A growing number of caspase-2 substrates have been identified, linking this protease to a variety of cellular processes. The table below summarizes some of the most well-characterized substrates, their cleavage sites, and the functional consequences of their cleavage.

SubstrateCleavage SiteFunctional Consequence of CleavagePrimary Cellular Process
BID (BH3 Interacting-Domain Death Agonist)Asp59Generates tBID, which translocates to the mitochondria to induce the release of cytochrome c, activating the intrinsic apoptotic pathway.[10][11][12][13]Apoptosis
MDM2 (Mouse Double Minute 2 Homolog)Asp367Removes the C-terminal RING domain, preventing the ubiquitination and degradation of p53. This leads to p53 stabilization and can induce cell cycle arrest.[3][14][15][16]Cell Cycle Control, DNA Damage Response
Golgin-160 Asp59, Asp311Contributes to the fragmentation of the Golgi apparatus during apoptosis.[1][17][18][19][20]Apoptosis
Ku80 Not specifiedPotentially links caspase-2 to the DNA damage response.[3]DNA Damage Response
ICAD (Inhibitor of Caspase-Activated DNase)Not specifiedMay be involved in the DNA damage response.[3]DNA Damage Response

Quantitative Data on Caspase-2 Substrate Cleavage

The efficiency with which caspase-2 cleaves its substrates can be quantified by determining the kinetic parameters kcat (turnover number) and Km (Michaelis constant). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a particular substrate.

Substrate/Peptidekcat/Km (M⁻¹s⁻¹)Notes
Golgin-1603.3 x 10⁴Determined by in vitro cleavage assay.[1]
Ac-VDVAD-AFCVaries by studyA commonly used fluorogenic peptide substrate for measuring caspase-2 activity.[21]
Ac-VDTTD-AFCHigher than Ac-VDVAD-AFCA more selective fluorogenic peptide substrate for caspase-2.[21]

Experimental Protocols for the Study of Caspase-2 Substrates

The identification and validation of caspase-2 substrates rely on a combination of proteomic, biochemical, and cell-based assays.

Proteomic Identification of Caspase-2 Substrates using N-Terminomics

N-terminomics is a powerful mass spectrometry-based approach for the global identification of protease cleavage sites. The "subtiligase" method is a reverse N-terminomics approach that has been successfully used to identify caspase substrates.[22][23][24][25]

Methodology:

  • Cell Lysate Preparation:

    • Harvest cells and lyse them in a buffer containing protease inhibitors to prevent non-specific degradation. A typical lysis buffer contains 100 mM HEPES (pH 7.4), 5 mM EDTA, and a cocktail of protease inhibitors.[22]

    • Incubate the lysate on ice to ensure complete cell lysis.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • In Vitro Cleavage:

    • Treat the cell lysate with purified, active caspase-2. A control sample should be incubated without caspase-2.

    • Incubate the reaction at 37°C to allow for substrate cleavage.

  • N-Terminal Peptide Enrichment (Subtiligase Method):

    • Add the engineered enzyme subtiligase and a biotinylated ester to the lysates.[23][24] Subtiligase specifically ligates the biotin (B1667282) tag to the newly generated N-termini of the cleaved substrates.

    • Capture the biotinylated proteins using avidin-coated beads.

    • Wash the beads extensively to remove non-biotinylated proteins.

  • Mass Spectrometry Analysis:

    • Digest the bead-bound proteins with trypsin.

    • Elute the N-terminal peptides from the beads.

    • Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][26]

    • Identify the caspase-2 cleavage sites by searching the MS/MS data against a protein database, looking for peptides with N-termini corresponding to aspartate residues.

In Vitro Cleavage Assay

This assay directly tests whether a purified candidate protein is a substrate of caspase-2.

Methodology:

  • Recombinant Protein Expression and Purification:

    • Express and purify both recombinant caspase-2 and the candidate substrate protein.

  • Cleavage Reaction:

    • Incubate the purified substrate protein with active caspase-2 in a caspase assay buffer. A typical buffer contains 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, and 0.1% CHAPS.

    • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

    • Include a control reaction without caspase-2.

  • Analysis of Cleavage Products:

    • Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific to the substrate protein.

    • The appearance of smaller protein fragments in the presence of caspase-2 indicates that the protein is a substrate.

Caspase-2 Activity Assay

This assay is used to measure the enzymatic activity of caspase-2, often using a fluorogenic or colorimetric substrate.

Methodology:

  • Sample Preparation:

    • Prepare cell lysates as described for the N-terminomics protocol.

  • Assay Reaction:

    • Add the cell lysate to a reaction buffer containing a caspase-2-specific fluorogenic or colorimetric substrate, such as Ac-VDVAD-AFC or Ac-VDVAD-pNA.[21][27] A typical reaction buffer is 2X Reaction Buffer containing DTT.[27][28]

    • Incubate the reaction at 37°C.

  • Detection:

    • Measure the fluorescence or absorbance of the cleaved substrate over time using a microplate reader.

    • The rate of increase in signal is proportional to the caspase-2 activity in the sample.

Validation of Substrates by Immunoprecipitation

Immunoprecipitation can be used to confirm the interaction between caspase-2 and its substrate in a cellular context.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with a stimulus known to activate caspase-2 (e.g., DNA damaging agents).

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to either caspase-2 or the substrate protein.

    • Add protein A/G-agarose beads to capture the antibody-protein complexes.

    • Wash the beads to remove non-specifically bound proteins.

  • Western Blot Analysis:

    • Elute the proteins from the beads and separate them by SDS-PAGE.

    • Perform a Western blot using antibodies against both caspase-2 and the substrate protein to detect their co-immunoprecipitation.

Visualizing Key Pathways and Workflows

Caspase-2 Activation via the PIDDosome Pathway

The following diagram illustrates the assembly of the PIDDosome complex and the subsequent activation of caspase-2 in response to a cellular stress signal.

PIDDosome_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_piddosome PIDDosome Assembly cluster_activation Caspase-2 Activation Stress Signal Stress Signal PIDD1 PIDD1 Stress Signal->PIDD1 induces RAIDD RAIDD PIDD1->RAIDD recruits ProCasp2_1 Pro-caspase-2 RAIDD->ProCasp2_1 recruits ProCasp2_2 Pro-caspase-2 RAIDD->ProCasp2_2 recruits ActiveCasp2 Active Caspase-2 (Dimer) ProCasp2_1->ActiveCasp2 dimerization & auto-activation ProCasp2_2->ActiveCasp2 dimerization & auto-activation Substrate Cleavage Substrate Cleavage ActiveCasp2->Substrate Cleavage leads to

Caption: The PIDDosome-mediated caspase-2 activation pathway.

Experimental Workflow for Proteomic Identification of Caspase-2 Substrates

This diagram outlines the major steps involved in identifying caspase-2 substrates using the N-terminomics approach.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment N-Terminal Enrichment cluster_analysis Mass Spectrometry Analysis CellLysate Cell Lysate Cleavage In Vitro Cleavage (+/- Caspase-2) CellLysate->Cleavage Biotinylation Biotinylation of N-termini (Subtiligase) Cleavage->Biotinylation Capture Avidin Bead Capture Biotinylation->Capture Digestion Trypsin Digestion Capture->Digestion LCMS LC-MS/MS Digestion->LCMS Identification Substrate Identification LCMS->Identification

Caption: Workflow for identifying caspase-2 substrates via N-terminomics.

Conclusion

The study of caspase-2 substrates is a dynamic and evolving field. While foundational substrates like BID, MDM2, and Golgin-160 have provided crucial insights into the diverse roles of this protease, the application of advanced proteomic techniques continues to expand the known repertoire of its targets. The detailed methodologies and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for designing and executing experiments aimed at further unraveling the complex biology of caspase-2. A deeper understanding of its substrate landscape will undoubtedly pave the way for novel therapeutic strategies targeting diseases in which this enigmatic caspase plays a pivotal role.

References

Methodological & Application

Application Notes and Protocols for Ac-VDQQD-pNA Caspase-2 Assay in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-2, an initiator caspase, plays a crucial role in apoptotic signaling pathways initiated by certain cellular stresses.[1][2] Unlike effector caspases, which execute the final stages of apoptosis, caspase-2 is involved in the upstream activation of the apoptotic cascade.[2] Its activation is tightly regulated and often involves the formation of a large protein complex known as the PIDDosome.[1][3][4] The Ac-VDQQD-pNA colorimetric assay provides a straightforward and reliable method for quantifying caspase-2 activity in cell lysates. This assay utilizes a synthetic peptide substrate, Acetyl-Val-Asp-Gln-Gln-Asp-p-nitroanilide (this compound), which is specifically recognized and cleaved by active caspase-2.[5] The cleavage releases the chromophore p-nitroaniline (pNA), resulting in a yellow color that can be quantified by measuring its absorbance at 405 nm.[6] The intensity of the color is directly proportional to the caspase-2 activity in the lysate.

Principle of the Assay

The this compound caspase-2 assay is based on the enzymatic activity of caspase-2 on a specific synthetic substrate. Active caspase-2 in the cell lysate cleaves the peptide bond between the aspartic acid (D) residue and the p-nitroaniline (pNA) molecule in the this compound substrate. This releases the pNA chromophore, which produces a yellow color. The amount of pNA released can be measured spectrophotometrically at 405 nm. By comparing the absorbance of treated samples to untreated controls, the fold-increase in caspase-2 activity can be determined. For absolute quantification, a pNA standard curve can be used.

Signaling Pathway for Caspase-2 Activation

Caspase-2 is activated through a proximity-induced dimerization mechanism, which is facilitated by its recruitment to a multi-protein complex called the PIDDosome.[1][2][3] This complex typically forms in response to cellular stresses like DNA damage. The core components of the PIDDosome are the p53-induced protein with a death domain (PIDD), the adaptor protein RAIDD (receptor-interacting protein-associated ICH-1/CED-3 homologous protein with a death domain), and pro-caspase-2.[2][7] PIDD acts as a scaffold, recruiting RAIDD through a death domain (DD) interaction. RAIDD, in turn, recruits pro-caspase-2 via a caspase recruitment domain (CARD) interaction, bringing the pro-caspase-2 molecules into close proximity and facilitating their dimerization and subsequent auto-activation.

G Caspase-2 Activation via the PIDDosome Pathway cluster_stress Cellular Stress cluster_piddosome PIDDosome Formation cluster_activation Caspase-2 Activation DNA Damage DNA Damage PIDD PIDD DNA Damage->PIDD induces expression RAIDD RAIDD PIDD->RAIDD recruits (DD-DD) PIDDosome PIDDosome Complex Pro-Caspase-2 Pro-Caspase-2 RAIDD->Pro-Caspase-2 recruits (CARD-CARD) Active Caspase-2 Active Caspase-2 PIDDosome->Active Caspase-2 Dimerization & Auto-activation G Experimental Workflow for this compound Caspase-2 Assay Cell Culture & \nApoptosis Induction Cell Culture & Apoptosis Induction Cell Harvesting Cell Harvesting Cell Culture & \nApoptosis Induction->Cell Harvesting Cell Lysis Cell Lysis Cell Harvesting->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Assay Setup Assay Setup in 96-well plate Protein Quantification->Assay Setup Add Lysate Add Cell Lysate Assay Setup->Add Lysate Add Buffer Add 2X Reaction Buffer Add Lysate->Add Buffer Add Substrate Add this compound Add Buffer->Add Substrate Incubation Incubate at 37°C Add Substrate->Incubation Measurement Measure Absorbance at 405 nm Incubation->Measurement Data Analysis Data Analysis Measurement->Data Analysis

References

Application Notes and Protocols for Standard Curve Preparation in Ac-VDQQD-PNA Caspase-2 Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-2, an initiator caspase, plays a crucial role in the apoptotic signaling pathway. Its activation is an early event in the cascade leading to programmed cell death. The colorimetric assay utilizing the substrate Ac-Val-Asp-Gln-Gln-Asp-p-nitroanilide (Ac-VDQQD-pNA) offers a straightforward and reliable method for quantifying caspase-2 activity.[1][2][3] In this assay, active caspase-2 cleaves the this compound substrate, releasing the yellow chromophore p-nitroaniline (pNA). The amount of pNA liberated is directly proportional to the enzymatic activity of caspase-2 and can be quantified by measuring its absorbance at 405 nm.[1]

To accurately determine the concentration of pNA released in the enzymatic reaction, and thereby the caspase-2 activity, the generation of a standard curve using known concentrations of pNA is essential.[4] These application notes provide a detailed protocol for the preparation of a p-nitroaniline (pNA) standard curve, a critical component for the accurate quantification of caspase-2 activity using the this compound substrate.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide substrate this compound by caspase-2. This cleavage reaction releases the pNA moiety, which exhibits a strong absorbance at 405 nm.[1] By constructing a standard curve with known concentrations of pNA, the absorbance values obtained from experimental samples can be used to precisely calculate the amount of pNA produced, which directly correlates with the caspase-2 activity.

Data Presentation: p-Nitroaniline Standard Curve

A standard curve should be generated for each experiment to ensure accuracy. The following table provides representative data for a typical p-nitroaniline standard curve.

pNA Concentration (µM)Absorbance at 405 nm (AU)Corrected Absorbance (Absorbance - Blank)
0 (Blank)0.0500.000
100.1480.098
200.2450.195
400.4400.390
600.6350.585
800.8300.780
1001.0250.975

Experimental Protocols

This protocol describes the preparation of a pNA standard curve in a 96-well plate format, suitable for most research applications.

Materials and Reagents
  • p-Nitroaniline (pNA) standard solution (e.g., 10 mM stock in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Precision pipettes and sterile pipette tips

Preparation of pNA Standards
  • Prepare a 1 mM pNA Stock Solution: Dilute the 10 mM pNA stock solution 1:10 in Assay Buffer. For example, add 10 µL of 10 mM pNA to 90 µL of Assay Buffer.

  • Prepare a 200 µM pNA Working Solution: Dilute the 1 mM pNA stock solution 1:5 in Assay Buffer. For instance, add 20 µL of 1 mM pNA to 80 µL of Assay Buffer.

  • Serial Dilutions for Standard Curve: a. Label a series of microcentrifuge tubes for your standards (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and 0 µM/Blank). b. Add 100 µL of Assay Buffer to all tubes except for the 100 µM standard. c. Add 200 µL of the 200 µM pNA working solution to the "100 µM" tube. d. Perform serial dilutions by transferring 100 µL from the "100 µM" tube to the "50 µM" tube and mix thoroughly. Continue this process for the remaining standards. Do not add any pNA to the "0 µM/Blank" tube.

Assay Procedure
  • Plate Setup: Add 100 µL of each pNA standard dilution (in duplicate or triplicate) to the wells of the 96-well plate.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: a. Calculate the average absorbance for each standard concentration. b. Subtract the average absorbance of the blank (0 µM pNA) from the average absorbance of all other standards to obtain the corrected absorbance. c. Plot the corrected absorbance values (Y-axis) against the corresponding pNA concentrations in µM (X-axis). d. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. A good linear fit is indicated by an R² value close to 1.0.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the caspase-2 signaling cascade and the experimental workflow for generating a pNA standard curve.

Caspase2_Pathway Apoptotic_Stimuli Apoptotic Stimuli PIDDosome PIDDosome Assembly Apoptotic_Stimuli->PIDDosome Pro_Caspase2 Pro-Caspase-2 PIDDosome->Pro_Caspase2 recruits Active_Caspase2 Active Caspase-2 Pro_Caspase2->Active_Caspase2 autocatalytic cleavage Substrate This compound (Substrate) Active_Caspase2->Substrate cleaves Products Cleaved Substrate + pNA (Yellow) Substrate->Products

Caspase-2 activation and substrate cleavage.

Standard_Curve_Workflow cluster_prep Standard Preparation cluster_assay Assay Execution cluster_analysis Data Analysis pNA_Stock pNA Stock Solution (e.g., 10 mM in DMSO) Working_Solution Prepare Working Solution (e.g., 200 µM) pNA_Stock->Working_Solution Serial_Dilutions Perform Serial Dilutions (e.g., 100 µM to 0 µM) Working_Solution->Serial_Dilutions Plate_Loading Add Standards to 96-Well Plate Serial_Dilutions->Plate_Loading Read_Absorbance Measure Absorbance at 405 nm Plate_Loading->Read_Absorbance Correct_Absorbance Subtract Blank Absorbance Read_Absorbance->Correct_Absorbance Plot_Curve Plot Corrected Absorbance vs. Concentration Correct_Absorbance->Plot_Curve Linear_Regression Perform Linear Regression (y = mx + c, R²) Plot_Curve->Linear_Regression

Workflow for pNA standard curve preparation.

References

Application Notes and Protocols for Monitoring Caspase-2 Activation with Ac-VDQQD-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-2, a member of the cysteine-aspartic acid protease (caspase) family, is an initiator caspase involved in cellular processes such as apoptosis and maintenance of genomic stability.[1][2] Its activation is intricately regulated and often occurs through the formation of a large protein complex known as the PIDDosome.[1][3] The monitoring of caspase-2 activity is crucial for understanding its role in various physiological and pathological conditions. This document provides a detailed protocol for a colorimetric assay to monitor caspase-2 activation using the specific chromogenic substrate, Ac-VDQQD-pNA (Acetyl-Valyl-Aspartyl-Glutaminyl-Glutamyl-Aspartic acid p-nitroanilide).

The principle of this assay is based on the enzymatic cleavage of the this compound substrate by active caspase-2. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a yellow color that can be quantified by measuring its absorbance at 405 nm.[4] The amount of pNA released is directly proportional to the caspase-2 activity in the sample.

Signaling Pathway for Caspase-2 Activation

Caspase-2 is primarily activated through a signaling platform called the PIDDosome.[1] This complex assembles in response to cellular stress signals, such as DNA damage.[3] The core components of the PIDDosome are the p53-induced protein with a death domain (PIDD) and the RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain) adaptor protein.[1][3] Upon activation, PIDD recruits RAIDD, which in turn recruits procaspase-2, leading to its dimerization and subsequent auto-activation.[1] Activated caspase-2 can then cleave downstream substrates, such as the pro-apoptotic protein Bid, leading to the activation of the mitochondrial apoptotic pathway.[5]

G cluster_stress Cellular Stress cluster_piddosome PIDDosome Formation cluster_downstream Downstream Events DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 PIDD PIDD p53->PIDD induces RAIDD RAIDD PIDD->RAIDD recruits Procaspase2 Procaspase-2 RAIDD->Procaspase2 recruits ActiveCaspase2 Active Caspase-2 Procaspase2->ActiveCaspase2 dimerization & auto-activation Bid Bid ActiveCaspase2->Bid cleaves tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caspase-2 activation via the PIDDosome pathway.

Quantitative Data

The following table summarizes key quantitative parameters for the this compound colorimetric assay. Please note that specific kinetic constants for this compound are not widely available in the literature and may need to be determined empirically for precise kinetic studies. The values provided for similar substrates are for reference.

ParameterValueReference
SubstrateThis compound[6]
Target EnzymeCaspase-2[4]
Chromophorep-nitroaniline (pNA)[4]
Absorbance Maximum (λmax) of pNA405 nm[7]
Molar Extinction Coefficient (ε) of pNA at 405 nm10.5 mM⁻¹cm⁻¹[7][8][9]
Recommended Substrate Concentration200 µMBased on similar assays[10]
Recommended Protein Concentration50-200 µ g/assay [11]

Experimental Protocols

This section provides a detailed methodology for the colorimetric assay of caspase-2 activity using this compound.

Reagent Preparation
  • Lysis Buffer (50 mL):

    • 50 mM HEPES, pH 7.4

    • 100 mM NaCl

    • 0.1% CHAPS

    • 1 mM EDTA

    • 10% Glycerol

    • Store at 4°C.

  • 2x Reaction Buffer (50 mL):

    • 40 mM HEPES, pH 7.4

    • 200 mM NaCl

    • 20 mM DTT

    • 20% Sucrose

    • Prepare fresh before use by adding DTT.

  • This compound Substrate (4 mM Stock):

    • Dissolve this compound in DMSO.

    • Store in light-protected aliquots at -20°C.

  • pNA Standard (1 mM Stock):

    • Dissolve p-nitroaniline in DMSO.

    • Store in light-protected aliquots at -20°C.

Experimental Workflow

G start Start induce_apoptosis Induce Apoptosis in Cell Culture start->induce_apoptosis harvest_cells Harvest and Wash Cells induce_apoptosis->harvest_cells lyse_cells Lyse Cells on Ice harvest_cells->lyse_cells centrifuge_lysate Centrifuge to Clarify Lysate lyse_cells->centrifuge_lysate protein_quant Determine Protein Concentration centrifuge_lysate->protein_quant prepare_assay Prepare Assay Plate (Lysate + Reaction Buffer) protein_quant->prepare_assay add_substrate Add this compound Substrate prepare_assay->add_substrate incubate Incubate at 37°C add_substrate->incubate read_absorbance Read Absorbance at 405 nm incubate->read_absorbance analyze_data Analyze Data read_absorbance->analyze_data

Workflow for the caspase-2 colorimetric assay.
Step-by-Step Protocol

1. Preparation of Cell Lysate: a. Induce apoptosis in your cell line of choice using a known stimulus. Remember to include a non-induced, negative control group. b. Harvest 1-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes at 4°C. c. Wash the cell pellet once with ice-cold PBS and centrifuge again. d. Resuspend the cell pellet in 50 µL of ice-cold Lysis Buffer. e. Incubate the cell suspension on ice for 10-15 minutes. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microfuge tube. h. Determine the protein concentration of the lysate using a standard method such as the Bradford assay.[12] i. Dilute the lysates with Lysis Buffer to a final concentration of 1-4 mg/mL.[11]

2. Caspase-2 Activity Assay: a. To each well of a 96-well microplate, add 50 µL of cell lysate (containing 50-200 µg of protein). Include a blank well containing 50 µL of Lysis Buffer for background subtraction. b. Add 50 µL of 2x Reaction Buffer to each well. c. Initiate the reaction by adding 5 µL of 4 mM this compound stock solution to each well. The final concentration of the substrate will be 200 µM. d. Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may be extended if the signal is low. e. Measure the absorbance at 405 nm using a microplate reader.

3. Data Analysis: a. pNA Standard Curve: i. Prepare a series of pNA standards (e.g., 0, 10, 20, 50, 100, 200 µM) by diluting the 1 mM pNA stock in 1x Reaction Buffer. ii. Add 100 µL of each standard to separate wells of the 96-well plate. iii. Measure the absorbance at 405 nm. iv. Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve. b. Calculation of Caspase-2 Activity: i. Subtract the absorbance of the blank from the absorbance of each sample. ii. Use the pNA standard curve to determine the concentration of pNA produced in each sample. iii. Caspase-2 activity can be expressed as the amount of pNA released per unit of time per amount of protein (e.g., in nmol pNA/hour/mg protein). iv. The fold-increase in caspase-2 activity can be determined by comparing the activity of the induced samples to the non-induced control.

Important Considerations:

  • Protect the this compound substrate from light to prevent degradation.

  • Ensure that DTT is added to the 2x Reaction Buffer immediately before use, as it is unstable in solution.

  • The substrate this compound may have some cross-reactivity with other caspases. For definitive results, it is recommended to use additional methods, such as Western blotting for cleaved caspase-2, in conjunction with this assay.

  • The optimal protein concentration and incubation time may vary depending on the cell type and the level of caspase-2 activation. It is advisable to perform initial optimization experiments.

References

Troubleshooting & Optimization

Troubleshooting low signal in Ac-VDQQD-PNA caspase assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ac-VDQQD-PNA Caspase-2 Assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues, with a focus on troubleshooting low signal results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues researchers may encounter during the this compound caspase-2 assay, presented in a question-and-answer format.

Issue 1: Very low or no signal detected in induced samples.

  • Question: My treated samples show a signal that is indistinguishable from the negative control. What are the likely causes?

  • Answer: This is a common issue that can stem from several factors throughout the experimental workflow. The primary areas to investigate are the induction of apoptosis, the quality and concentration of your cell lysate, the integrity of your reagents, and the assay conditions.

    • Insufficient Apoptosis Induction: The apoptotic stimulus may not be potent enough, or the incubation time may be too short to activate the caspase-2 cascade. Caspase activation is transient, so it's crucial to determine the peak activity time.[1]

      • Recommendation: Perform a time-course and dose-response experiment to find the optimal conditions for apoptosis induction. Confirm apoptosis using an alternative method like Annexin V staining.[2]

    • Low Protein Concentration: The amount of active caspase-2 in your lysate might be below the assay's detection limit.[2]

      • Recommendation: Increase the number of cells used for lysate preparation (typically 1-5 x 10⁶ cells). Ensure the final protein concentration in the assay is within the recommended range (e.g., 50-200 µg per well).[1][2][3]

    • Inefficient Cell Lysis: If cells are not lysed properly, the caspase-2 enzyme will not be released, leading to a low signal.

      • Recommendation: Ensure the cell pellet is fully resuspended in chilled lysis buffer and incubated on ice for at least 10 minutes.[1][2] For adherent cells, scraping is preferable to trypsinization, which can damage proteins.[4] Always work on ice and consider using protease inhibitors to prevent protein degradation.[4]

Issue 2: High background signal in negative controls.

  • Question: My untreated control wells show a high signal, reducing the fold-change difference with my treated samples. Why is this happening?

  • Answer: A high background signal can obscure the specific signal from caspase-2 activity.

    • Spontaneous Apoptosis: Cultured cells, especially transformed cell lines, have a basal rate of spontaneous apoptosis, which contributes to caspase activity in untreated controls.[5]

      • Recommendation: Include a "no-cell" control (containing only culture medium and assay reagents) to measure the true background signal independent of cellular activity.[5]

    • Serum Caspase Activity: Fetal bovine serum, a common media supplement, contains proteases that can cleave the caspase substrate.[5]

      • Recommendation: When possible, reduce the serum concentration or use serum-free media during the apoptosis induction phase.

Issue 3: Inconsistent or non-reproducible results.

  • Question: I am getting significant variability between replicate wells and between experiments. What could be causing this?

  • Answer: Lack of reproducibility often points to issues with reagent handling or assay setup.

    • Reagent Instability:

      • DTT: Dithiothreitol (DTT) is essential for caspase activity but is unstable in solution.[2] It must be added fresh to the 2X Reaction Buffer immediately before each experiment.[1]

      • This compound Substrate: The pNA substrate is light-sensitive.[2]

      • Recommendation: Store the substrate stock solution (typically in DMSO) at -20°C, protected from light.[2][6] Prepare aliquots to avoid repeated freeze-thaw cycles.[2]

    • Pipetting Errors: Inaccurate pipetting of lysates, buffers, or substrate can lead to significant well-to-well variation.

      • Recommendation: Use calibrated pipettes and ensure all components are mixed thoroughly before dispensing into the plate.[1]

    • Temperature Fluctuations: Ensure consistent incubation temperature (typically 37°C) for all samples.[1][7]

Quantitative Data Summary

For optimal and reproducible results, adhere to the following experimental parameters.

ParameterRecommended Range/ValueRationale
Cell Number 1–5 x 10⁶ cells per sampleTo ensure sufficient protein yield for detection.[1][2]
Protein Concentration 50–200 µg of total protein per assay wellTo ensure the caspase-2 concentration is within the linear range of the assay.[1][2][3]
DTT Concentration 10 mM (Final Concentration in Reaction)DTT is critical for maintaining the caspase active site in a reduced, active state.[1]
Substrate Concentration ~50 µM (Final Concentration)This concentration is typical for fluorometric assays and should be optimized for colorimetric assays.[1]
Incubation Time 1–2 hours (can be extended)Allows for sufficient cleavage of the substrate to generate a detectable signal.[1][2]
Incubation Temperature 37°COptimal temperature for caspase enzymatic activity.[1][7]
Absorbance Wavelength 400–405 nmThis is the maximum absorbance wavelength for the released p-nitroaniline (pNA) chromophore.[2][8]

Experimental Protocol: Caspase-2 Colorimetric Assay

This protocol provides a general methodology for measuring caspase-2 activity using the this compound substrate.

1. Reagent Preparation

  • Cell Lysis Buffer: Store at 4°C. Keep on ice during use.

  • 2X Reaction Buffer: Store at 4°C. Before use, warm to room temperature.

  • This compound Substrate (e.g., 4 mM stock): Store at -20°C, protected from light. Thaw on ice before use.

  • DTT (1 M stock): Store at -20°C. Thaw on ice before use.

2. Sample Preparation (Cell Lysate)

  • Induce apoptosis in your cell culture according to your specific experimental protocol. Concurrently, maintain an untreated control cell population.

  • Harvest the cells by centrifugation (e.g., 500 x g for 5 minutes). For adherent cells, gently scrape them before centrifugation.[4]

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer per 1-5 x 10⁶ cells.[1][2]

  • Incubate on ice for 10-15 minutes.[1][2]

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.[1]

  • Transfer the supernatant (cytosolic lysate) to a pre-chilled tube. This is your sample.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).[2][4]

3. Assay Procedure

  • Prepare the complete Assay Buffer : For each ml of 2X Reaction Buffer, add 10 µL of 1 M DTT to achieve a final concentration of 10 mM. Prepare this fresh for immediate use.[1]

  • In a 96-well flat-bottom plate, add your samples. For each reaction, add 50-200 µg of protein and adjust the volume to 50 µL with chilled Cell Lysis Buffer.

  • Add 50 µL of the complete Assay Buffer (2X Reaction Buffer + DTT) to each well.

  • Add 5 µL of the this compound substrate.

  • Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read the absorbance at 400-405 nm using a microplate reader.[8]

4. Data Analysis

  • Calculate the fold-increase in caspase-2 activity by comparing the absorbance values of the treated samples to the untreated control.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Signal Detected q1 Was apoptosis successfully induced? start->q1 sol1 Optimize inducer concentration and incubation time. Confirm with an alternate method (e.g., Annexin V). q1->sol1 No q2 Is protein concentration adequate (50-200 µg/well)? q1->q2 Yes a1_yes Yes a1_no No sol2 Increase cell number per prep. Concentrate lysate if possible. Re-quantify protein. q2->sol2 No q3 Are reagents and buffers prepared correctly? q2->q3 Yes a2_yes Yes a2_no No sol3 Prepare fresh Assay Buffer with new DTT. Check substrate storage (light/temp). Verify buffer pH (7.2-7.5). q3->sol3 No q4 Are assay conditions optimal? q3->q4 Yes a3_yes Yes a3_no No sol4 Increase incubation time (e.g., to 4 hours). Confirm plate reader settings (400-405 nm). Ensure 37°C incubation. q4->sol4 No end_node If issues persist, consider caspase-2 expression levels in your cell model or potential assay inhibitors. q4->end_node Yes a4_yes Yes a4_no No

Caption: A logical workflow for troubleshooting low signal in a caspase-2 assay.

Simplified Apoptotic Signaling Context

AssayWorkflow cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 stage1 1. Cell Culture & Apoptosis Induction induce Treat cells with apoptotic agent stage2 2. Cell Harvesting & Lysis harvest Harvest & Wash Cells stage3 3. Assay Setup (96-well plate) add_lysate Add Lysate to Plate stage4 4. Incubation & Detection incubate Incubate at 37°C (1-2 hours) stage5 5. Data Analysis analyze Calculate Fold-Change vs. Control induce->stage2 lyse Lyse on ice harvest->lyse quantify Quantify Protein lyse->quantify quantify->stage3 add_buffer Add 2X Reaction Buffer (+ fresh DTT) add_lysate->add_buffer add_substrate Add this compound add_buffer->add_substrate add_substrate->stage4 read Read Absorbance (405 nm) incubate->read read->stage5

References

Optimizing Ac-VDQQD-PNA Caspase-2 Assay: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for the Ac-VDQQD-PNA assay. This colorimetric assay is a fundamental tool for measuring the activity of Caspase-2, a key enzyme in apoptotic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method to detect Caspase-2 activity. The synthetic substrate, this compound, is specifically recognized and cleaved by active Caspase-2. This cleavage releases the chromophore p-nitroaniline (pNA), which has a strong absorbance at 405 nm. The amount of pNA produced is directly proportional to the Caspase-2 activity in the sample.[1][2]

Q2: What is a typical incubation time for this assay?

A typical incubation time for the this compound assay ranges from 1 to 4 hours at 37°C.[3][4][5] However, the optimal incubation time can vary significantly depending on the cell type, the method of apoptosis induction, and the protein concentration of the cell lysate.[6][7] It is highly recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental conditions.[6][8]

Q3: What are the critical reagents and their roles in the assay?

The critical reagents include:

  • Cell Lysis Buffer: Used to rupture the cells and release their contents, including caspases.

  • This compound Substrate: The synthetic peptide that is cleaved by active Caspase-2.[1]

  • 2X Reaction Buffer: Provides the optimal pH and ionic strength for the enzymatic reaction.

  • DTT (Dithiothreitol): A reducing agent that is crucial for maintaining the active state of the caspase enzyme.[6] It should be added fresh to the reaction buffer before use.

Q4: What controls should be included in the experiment?

To ensure the validity of your results, the following controls are essential:

  • Negative Control: Lysates from untreated or vehicle-treated cells to establish the basal level of Caspase-2 activity.[6]

  • Positive Control: Lysates from cells treated with a known apoptosis-inducing agent (e.g., etoposide (B1684455) or staurosporine) to confirm that the assay is working correctly.[6]

  • Reagent Blank: Contains all the assay components except the cell lysate to measure the background absorbance.[6]

  • Inhibitor Control (Optional): A parallel reaction including a specific Caspase-2 inhibitor to confirm the specificity of the detected activity.

Troubleshooting Guide

Low Signal or No Activity
Potential Cause Recommended Solution
Insufficient Incubation Time The reaction may not have proceeded long enough to generate a detectable signal. Increase the incubation time (e.g., from 1-2 hours to 4 hours or overnight).[6] A kinetic study, measuring the signal at multiple time points, is the best way to determine the optimal incubation time.[6][8]
Low Protein Concentration The amount of Caspase-2 in the lysate is below the detection limit. Increase the number of cells used for lysate preparation or concentrate the lysate.[6] Ensure the protein concentration is within the recommended range (typically 50-200 µg per assay).[3][6]
Inactive Caspase-2 Caspases can be sensitive to handling and storage. Ensure that cell lysates are prepared from freshly harvested cells or have been stored properly at -80°C. Avoid repeated freeze-thaw cycles.
Suboptimal Apoptosis Induction The treatment may not have been sufficient to activate Caspase-2. Optimize the concentration of the inducing agent and the treatment duration.
Incorrect Buffer pH Caspase activity is highly dependent on pH. Verify that the pH of your assay buffer is within the optimal range (typically pH 7.2-7.5).[6]
Inactive DTT DTT is unstable in solution. Always prepare fresh DTT-containing buffers for each experiment.[6]
High Background Signal
Potential Cause Recommended Solution
Contamination of Reagents Ensure that reagents are not contaminated with proteases or other substances that could lead to non-specific substrate cleavage. Use fresh, high-quality reagents.
Cell Culture Media Interference Phenol (B47542) red in some culture media can interfere with absorbance readings at 405 nm. If possible, use phenol red-free media or wash cells thoroughly with PBS before lysis.
Incorrect Wavelength Measurement Ensure the microplate reader is set to measure absorbance at 405 nm.[9]

Experimental Protocols

Standard Protocol for Caspase-2 Colorimetric Assay

This protocol provides a general workflow. Optimal conditions may need to be determined empirically for your specific cell type and experimental setup.

1. Reagent Preparation:

  • Lysis Buffer: Prepare a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA). Add DTT fresh just before use.

  • 2X Reaction Buffer: Prepare a 2X reaction buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT). Add DTT fresh just before use.

  • Substrate Stock Solution: Reconstitute the this compound in DMSO to a stock concentration of 4 mM. Store in aliquots at -20°C, protected from light.

2. Cell Lysate Preparation:

  • Induce apoptosis in your experimental cell population. For a negative control, use an untreated cell population.

  • Pellet 1-5 x 10^6 cells by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in 50 µL of chilled Lysis Buffer.

  • Incubate on ice for 10 minutes.[3]

  • Centrifuge at 10,000 x g for 1 minute at 4°C.[3]

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate (e.g., using a Bradford assay).

3. Assay Procedure (96-well plate format):

  • Dilute the cell lysate to a final protein concentration of 50-200 µg in 50 µL of Cell Lysis Buffer for each well.

  • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample well.[3]

  • Add 5 µL of the 4 mM this compound substrate to each well (final concentration of 200 µM).[3]

  • Incubate the plate at 37°C for 1-4 hours, protected from light.

  • Read the absorbance at 405 nm in a microplate reader.

Visualizations

Assay_Workflow This compound Assay Workflow cluster_preparation Sample Preparation cluster_assay Assay Execution cluster_detection Data Acquisition Apoptosis_Induction 1. Induce Apoptosis in Cells Cell_Lysis 2. Lyse Cells Apoptosis_Induction->Cell_Lysis Protein_Quantification 3. Quantify Protein Concentration Cell_Lysis->Protein_Quantification Add_Lysate 4. Add Lysate to Plate Protein_Quantification->Add_Lysate Add_Buffer 5. Add 2X Reaction Buffer + DTT Add_Lysate->Add_Buffer Add_Substrate 6. Add this compound Substrate Add_Buffer->Add_Substrate Incubation 7. Incubate at 37°C Add_Substrate->Incubation Read_Absorbance 8. Read Absorbance at 405 nm Incubation->Read_Absorbance

Caption: Workflow for the this compound Caspase-2 assay.

Troubleshooting_Logic Troubleshooting Low Signal Start Low or No Signal Detected Check_Incubation Is Incubation Time Optimized? Start->Check_Incubation Increase_Time Increase Incubation Time (e.g., 4h or overnight) Check_Incubation->Increase_Time No Check_Protein Is Protein Concentration Sufficient? Check_Incubation->Check_Protein Yes Time_Course Perform Time-Course Experiment Increase_Time->Time_Course Increase_Protein Increase Protein Concentration (50-200 µg/assay) Check_Protein->Increase_Protein No Check_Reagents Are Reagents Active? Check_Protein->Check_Reagents Yes Fresh_DTT Use Fresh DTT Check_Reagents->Fresh_DTT No Check_pH Verify Buffer pH (7.2-7.5) Fresh_DTT->Check_pH

Caption: Decision tree for troubleshooting low signal in the assay.

References

Ac-VDQQD-PNA stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-VDQQD-PNA, a chromogenic substrate for caspase-2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this reagent, along with troubleshooting advice for common experimental issues.

Stability and Storage Conditions

Proper storage and handling are critical to ensure the stability and performance of this compound. The following table summarizes the recommended storage conditions, compiled from best practices for similar peptide p-nitroanilide (pNA) substrates.

ConditionTemperatureDurationNotes
Lyophilized Powder -20°C≥ 6 monthsProtect from light.
4°CShort-termFor immediate use.
Stock Solution (in DMSO) -20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]

Frequently Asked Questions (FAQs)

Q1: How should I reconstitute lyophilized this compound?

A1: It is recommended to first spin down the vial to ensure all the powder is at the bottom. For a stock solution, dissolve the peptide in an organic solvent like DMSO. Briefly vortex and sonicate if necessary to ensure complete dissolution. For working solutions, further dilute the stock solution in the appropriate aqueous assay buffer.

Q2: What is the best solvent for this compound?

A2: The peptide sequence Val-Asp-Gln-Gln-Asp suggests the peptide is likely acidic. While DMSO is a common solvent for creating stock solutions of peptide-pNA substrates, for aqueous buffers, a slightly basic pH may improve solubility.[2] However, always test solubility with a small amount of the peptide first.

Q3: Can I store the reconstituted this compound solution at 4°C?

A3: It is not recommended to store reconstituted peptide solutions at 4°C for extended periods. For long-term storage, it is best to aliquot the stock solution and store it at -20°C or -80°C.[1]

Q4: Is this compound specific to caspase-2?

A4: While this compound is designed as a caspase-2 substrate, it is important to note that caspase cleavage specificities can overlap.[3] It is advisable to use specific inhibitors or other methods to confirm that the observed activity is solely from caspase-2.

Experimental Protocols

General Protocol for Caspase-2 Activity Assay

This protocol provides a general procedure for a colorimetric caspase-2 assay using this compound. Optimization may be required for specific experimental conditions.

  • Prepare a 2X Reaction Buffer: A common reaction buffer may contain HEPES, NaCl, EDTA, DTT, and CHAPS.

  • Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. A negative control of untreated cells should be run in parallel.

  • Cell Lysis: Pellet the cells and lyse them in a chilled lysis buffer. Incubate on ice and then centrifuge to pellet cell debris.

  • Assay Setup: In a 96-well plate, add the cell lysate, 2X Reaction Buffer, and sterile deionized water to a final volume.

  • Substrate Addition: Add the this compound substrate to each well to a final concentration of 50-200 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, indicating caspase-2 activity.[3][4]

Troubleshooting Guide

IssuePossible CauseRecommendation
No or low signal Insufficient caspase-2 activity.Ensure that the apoptosis induction method is effective. Optimize the induction time and stimulus concentration.
Inactive substrate.Ensure the substrate has been stored and handled correctly. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect buffer conditions.Check the pH and composition of the assay buffer. Caspase activity is sensitive to these parameters.
High background signal Non-specific substrate cleavage.Include a control with a specific caspase-2 inhibitor to determine the level of non-specific cleavage.
Contamination of reagents.Use fresh, sterile reagents.
Precipitation of the substrate Low solubility in the assay buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low enough to not cause precipitation in the aqueous assay buffer. Gentle warming or sonication may help.

Visualizations

Caspase-2 Signaling Pathway

Caspase2_Pathway Caspase-2 Activation Pathway DNA_Damage DNA Damage PIDD PIDD DNA_Damage->PIDD induces expression PIDDosome PIDDosome Complex PIDD->PIDDosome assembles RAIDD RAIDD RAIDD->PIDDosome assembles Pro_Caspase2 Pro-Caspase-2 Pro_Caspase2->PIDDosome recruited to Active_Caspase2 Active Caspase-2 PIDDosome->Active_Caspase2 activates Downstream Downstream Events (e.g., Apoptosis) Active_Caspase2->Downstream initiates

Caption: Caspase-2 activation is initiated by cellular stress, such as DNA damage.[5]

Experimental Workflow for this compound Handling

Handling_Workflow This compound Handling Workflow Start Start: Receive Lyophilized this compound Store_Powder Store at -20°C (Protect from light) Start->Store_Powder Reconstitute Reconstitute in DMSO to create stock solution Store_Powder->Reconstitute Aliquot Aliquot Stock Solution Reconstitute->Aliquot Store_Stock Store Aliquots at -20°C Aliquot->Store_Stock Prepare_Working Prepare Working Solution in Assay Buffer Store_Stock->Prepare_Working Use_Immediately Use Immediately in Assay Prepare_Working->Use_Immediately End End of Experiment Use_Immediately->End

Caption: Recommended workflow for storing and preparing this compound solutions.

References

Technical Support Center: Ac-VDQQD-pNA Caspase-2 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Ac-VDQQD-pNA chromogenic substrate to measure Caspase-2 activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method to detect the activity of Caspase-2, an initiator caspase involved in apoptotic signaling pathways. The assay utilizes a synthetic peptide substrate, Ac-Val-Asp-Gln-Gln-Asp-p-nitroanilide (this compound). In the presence of active Caspase-2, the enzyme cleaves the peptide sequence after the final aspartate residue, releasing the chromophore p-nitroaniline (pNA). Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the Caspase-2 activity in the sample.

Q2: What is the optimal wavelength for measuring pNA release?

The maximal absorbance of free p-nitroaniline (pNA) is at 405 nm.[1][2][3][4] It is recommended to use a spectrophotometer or microplate reader capable of measuring absorbance at this wavelength.

Q3: How should the this compound substrate be prepared and stored?

The this compound substrate is typically supplied as a lyophilized powder and should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5] It is crucial to protect the substrate from light.[4][6] For long-term storage, the stock solution should be stored at -20°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: Why is Dithiothreitol (DTT) included in the reaction buffer?

DTT is a reducing agent that is essential for maintaining the cysteine residue in the active site of caspases in a reduced state.[2][5][7] This is critical for the catalytic activity of Caspase-2. Therefore, it is important to add fresh DTT to the reaction buffer immediately before use.

Q5: What are appropriate positive and negative controls for this assay?

  • Positive Controls:

    • Recombinant active Caspase-2 enzyme.

    • Lysates from cells treated with a known apoptosis-inducing agent that activates Caspase-2 (e.g., etoposide (B1684455) or other DNA-damaging agents).

  • Negative Controls:

    • Lysates from untreated or vehicle-treated cells.

    • Lysates from apoptotic cells pre-incubated with a specific Caspase-2 inhibitor (e.g., Ac-VDVAD-CHO).

    • A reagent blank containing all components except the cell lysate to determine the background absorbance.

Troubleshooting Guide

Low Signal or No Activity
Potential Cause Recommended Solution
Inactive Caspase-2 Ensure that the experimental conditions are sufficient to induce apoptosis and activate Caspase-2. Perform a time-course and dose-response experiment to determine the optimal induction parameters.
Insufficient Protein Concentration The amount of Caspase-2 in the lysate may be below the detection limit. Increase the number of cells used for lysate preparation or concentrate the lysate. A typical protein concentration range is 50-200 µg per assay.[6]
Suboptimal Incubation Time The reaction may not have proceeded long enough to generate a detectable signal. Increase the incubation time (e.g., from 1-2 hours to 4 hours or overnight) and monitor the reaction kinetically to find the optimal endpoint.[2]
Degraded DTT DTT is unstable in solution. Prepare fresh DTT-containing buffers for each experiment.[2]
Incorrect Buffer pH Caspase activity is highly pH-dependent. Verify that the pH of your assay buffer is within the optimal range (typically pH 7.2-7.5).[7]
Presence of Protease Inhibitors If preparing cell lysates, avoid using protease inhibitor cocktails that may inhibit caspase activity.[6]
High Background
Potential Cause Recommended Solution
Spontaneous Substrate Degradation The this compound substrate can degrade over time, especially when exposed to light and repeated freeze-thaw cycles. Use fresh aliquots of the substrate and protect it from light.[6]
Contamination of Reagents Ensure that all buffers and reagents are free from contamination with proteases. Use sterile, nuclease-free water and pipette tips.
Non-specific Protease Activity The cell lysate may contain other proteases that can cleave the substrate. Include a negative control with a specific Caspase-2 inhibitor to determine the level of non-specific cleavage.
Incorrect Blanking Ensure you are subtracting the absorbance of a proper reagent blank (all components except the cell lysate) from all your readings.

Experimental Protocols

Standard this compound Assay Protocol

This protocol provides a general guideline for measuring Caspase-2 activity in cell lysates using a 96-well plate format.

Materials:

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA.

  • 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 20% Glycerol, 0.5 mM EDTA, 10 mM DTT (add fresh).[2]

  • This compound Substrate: 4 mM stock solution in DMSO.[1]

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your experimental cell population.

    • Pellet 1-5 x 10^6 cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate (e.g., using a Bradford assay).

  • Assay Reaction:

    • Dilute the cell lysate to a final concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each well.

    • Add 50 µL of 2X Reaction Buffer (with fresh DTT) to each well containing the cell lysate.

    • Add 5 µL of the 4 mM this compound substrate to each well (final concentration of 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_data Data Acquisition induce Induce Apoptosis lyse Cell Lysis & Protein Quantification induce->lyse setup Prepare Reaction Mix (Lysate, Buffer, DTT) lyse->setup add_sub Add this compound setup->add_sub incubate Incubate at 37°C add_sub->incubate read Measure Absorbance at 405 nm incubate->read analyze Data Analysis read->analyze

Caption: A streamlined workflow for the this compound Caspase-2 assay.

Caspase-2 Activation Pathway

G stress Cellular Stress (e.g., DNA Damage) piddosome PIDDosome Complex Formation (PIDD, RAIDD) stress->piddosome pro_casp2 Pro-Caspase-2 piddosome->pro_casp2 Recruitment & Dimerization active_casp2 Active Caspase-2 pro_casp2->active_casp2 Activation bid Bid Cleavage active_casp2->bid apoptosis Downstream Apoptotic Events bid->apoptosis

References

Improving the sensitivity of Ac-VDQQD-PNA-based detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and reliability of Ac-VDQQD-PNA-based detection assays for Caspase-2 activity.

I. Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound-based assay?

The this compound assay is a colorimetric method for detecting the activity of Caspase-2. The substrate, this compound, is composed of a peptide sequence (VDQQD) recognized by Caspase-2, linked to a chromophore, p-nitroaniline (pNA). In the presence of active Caspase-2, the enzyme cleaves the peptide at the aspartate residue, releasing free pNA. This released pNA produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The intensity of the yellow color is directly proportional to the Caspase-2 activity in the sample.[1][2][3]

Q2: Is the this compound substrate specific to Caspase-2?

While this compound is a recognized substrate for Caspase-2, it is important to consider potential cross-reactivity with other caspases.[1][2] Caspases can have overlapping substrate specificities. To confirm that the detected activity is specific to Caspase-2, it is recommended to use a specific Caspase-2 inhibitor as a negative control. A significant reduction in the signal in the presence of the inhibitor indicates that the activity is primarily due to Caspase-2.

Q3: What are the critical components of the assay buffer?

A typical assay buffer for Caspase-2 activity includes a buffering agent (e.g., HEPES), a reducing agent like DTT (dithiothreitol), and a chelating agent (e.g., EDTA). DTT is crucial as it maintains the cysteine residue in the caspase's active site in a reduced state, which is essential for its catalytic activity.[4][5] A relatively high concentration of DTT (e.g., 10 mM) is often required for full caspase activity.[4][5]

Q4: How should I prepare and store the this compound substrate?

The this compound substrate is typically dissolved in DMSO to create a stock solution. It is sensitive to light and should be stored at -20°C, protected from light.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.

II. Troubleshooting Guide

This guide addresses common issues encountered during this compound-based experiments and provides systematic solutions to enhance assay sensitivity and reproducibility.

Problem Possible Cause Recommended Solution
Low Signal or No Activity Inactive Caspase-2 - Ensure that the apoptosis induction protocol is sufficient to activate Caspase-2. - Prepare fresh cell lysates and keep them on ice to prevent protein degradation.
Low Protein Concentration - Increase the number of cells used for lysate preparation. - Concentrate the lysate if possible. - Ensure the protein concentration is within the optimal range for the assay (typically 50-200 µg per assay).
Suboptimal Incubation Time - Increase the incubation time (e.g., from 1-2 hours to 4 hours or overnight). - Monitor the reaction kinetically to determine the optimal time point.[4]
Inactive DTT - DTT is unstable in solution. Prepare fresh DTT-containing buffers for each experiment.[4][5]
Incorrect Buffer pH - Caspase activity is optimal at a neutral pH (typically 7.2-7.5). Verify the pH of your assay buffer.
High Background Contamination - Use fresh, sterile reagents and pipette tips. - Ensure proper aseptic technique during cell culture and sample preparation.
Substrate Degradation - Protect the this compound substrate from light.[6] - Avoid repeated freeze-thaw cycles of the substrate stock solution.
Non-specific Protease Activity - Include a protease inhibitor cocktail (excluding caspase inhibitors) during cell lysis. - Run a blank control (no cell lysate) to determine the background absorbance from the substrate and buffer.
High Well-to-Well Variability Inaccurate Pipetting - Use calibrated pipettes and ensure proper mixing of reagents in each well.
Uneven Cell Density or Treatment - Ensure a homogenous cell suspension before seeding and uniform application of the apoptosis-inducing agent.
Bubbles in Wells - Be careful not to introduce bubbles when adding reagents to the plate, as they can interfere with absorbance readings.

III. Experimental Protocols

A. Preparation of Cell Lysates
  • Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent. For a positive control, use a known inducer of apoptosis. An untreated cell sample should be used as a negative control.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in a chilled cell lysis buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C.[7]

    • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method like the Bradford assay.

B. Caspase-2 Activity Assay (96-well plate format)
  • Prepare Reaction Plate:

    • To each well, add 50-200 µg of protein diluted to 50 µL with Lysis Buffer.

    • Inhibitor Control: For a negative control, pre-incubate a sample of the lysate with a specific Caspase-2 inhibitor for 10-15 minutes at room temperature.

  • Add Reaction Buffer: Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.[4]

  • Initiate Reaction: Add 5 µL of the this compound substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8] The incubation time may be extended if the signal is low.

  • Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.[1]

  • Data Analysis: Subtract the background absorbance (from a blank well with no lysate) from all readings. The fold-increase in Caspase-2 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

IV. Visualizations

A. This compound Detection Workflow

G This compound Detection Workflow cluster_preparation Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Induce Induce Apoptosis in Cells Lyse Lyse Cells & Collect Supernatant Induce->Lyse Quantify Quantify Protein Concentration Lyse->Quantify Add_Lysate Add Cell Lysate to Plate Quantify->Add_Lysate Add_Buffer Add 2X Reaction Buffer (with DTT) Add_Lysate->Add_Buffer Add_Substrate Add this compound Substrate Add_Buffer->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Absorbance Read Absorbance at 405 nm Incubate->Read_Absorbance Calculate Calculate Caspase-2 Activity Read_Absorbance->Calculate

Caption: Workflow for Caspase-2 activity detection using this compound.

B. Troubleshooting Logic for Low Signal

G Troubleshooting Logic for Low Signal Start Low or No Signal Detected Check_Lysate Is the cell lysate properly prepared? Start->Check_Lysate Check_Protein Is protein concentration optimal? Check_Lysate->Check_Protein Yes Solution_Lysate Optimize apoptosis induction and lysis protocol. Check_Lysate->Solution_Lysate No Check_Buffer Is the assay buffer correct? Check_Protein->Check_Buffer Yes Solution_Protein Increase cell number or concentrate lysate. Check_Protein->Solution_Protein No Check_Incubation Is the incubation time sufficient? Check_Buffer->Check_Incubation Yes Solution_Buffer Verify pH and use fresh DTT. Check_Buffer->Solution_Buffer No Solution_Incubation Increase incubation time or run a kinetic assay. Check_Incubation->Solution_Incubation No G Caspase-2 Activation and Detection Pathway Apoptotic_Stimulus Apoptotic Stimulus Procaspase2 Procaspase-2 (Inactive) Apoptotic_Stimulus->Procaspase2 Active_Caspase2 Active Caspase-2 Procaspase2->Active_Caspase2 Activation Substrate This compound (Colorless) Active_Caspase2->Substrate Cleavage Products Cleaved Peptide + pNA (Yellow) Substrate->Products Detection Detection at 405 nm Products->Detection

References

Validation & Comparative

A Comparative Guide to Caspase-2 Substrates: Ac-VDQQD-PNA vs. Fluorogenic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of caspase-2 activity is critical for understanding its role in apoptosis, cell cycle regulation, and tumorigenesis. The choice of substrate is a key determinant of assay sensitivity, specificity, and reliability. This guide provides an objective comparison of the chromogenic substrate Ac-VDQQD-PNA with commonly used fluorogenic caspase-2 substrates, supported by experimental data and detailed protocols.

Introduction to Caspase-2 and its Substrates

Caspase-2, the most evolutionarily conserved member of the caspase family, is an initiator caspase with roles in stress-induced apoptosis and tumor suppression.[1][2] Like other caspases, it is a cysteine protease that cleaves target proteins after specific aspartic acid residues. A unique feature of caspase-2 is its preference for a five-amino-acid recognition motif, in contrast to the four-amino-acid preference of many other caspases.[1][2] The optimal pentapeptide sequence for caspase-2 is VDVAD.[1]

Substrates for measuring caspase-2 activity are typically short peptides mimicking this recognition sequence, conjugated to a reporter molecule. Upon cleavage by active caspase-2, the reporter is released, generating a measurable signal. This guide compares two major classes of these substrates: chromogenic substrates, represented by this compound, and fluorogenic substrates.

Performance Comparison: Chromogenic vs. Fluorogenic Substrates

The performance of a caspase substrate is primarily evaluated based on its sensitivity (ability to detect low enzyme concentrations), specificity (preference for the target caspase over others), and kinetic efficiency (rate of cleavage).

This compound is a chromogenic substrate where the peptide sequence Val-Asp-Gln-Gln-Asp is linked to p-nitroaniline (pNA).[3][4] Cleavage releases the yellow chromophore pNA, which can be quantified by measuring absorbance at 405 nm.[5] While the VDQQD sequence is designed to target caspase-2, a significant challenge in the field is the overlapping substrate specificity among caspases.[6] Notably, the similar VDVAD sequence has been shown to be cleaved by caspase-3 with kinetics comparable to caspase-2, raising concerns about the specificity of VDVAD-based reagents.[6]

Fluorogenic substrates , such as those containing the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore, generally offer higher sensitivity compared to their chromogenic counterparts.[7] Upon cleavage of the peptide, the AFC is released, producing a strong fluorescent signal. This allows for the detection of lower levels of caspase activity.

Quantitative Data Comparison
SubstrateTypeTarget CaspaseReporterKm (μM)kcat/Km (M⁻¹s⁻¹)Specificity Notes
This compound ChromogenicCaspase-2pNAN/AN/ASpecificity data relative to other caspases is limited.
Ac-VDVAD-AFC FluorogenicCaspase-2AFC~1301,800Also efficiently cleaved by caspase-3, indicating low specificity.[6]
Ac-VDTTD-AFC FluorogenicCaspase-2AFC~1007,400Shows significantly improved selectivity for caspase-2 over caspase-3.[6]

N/A: Data not available in the reviewed literature.

Signaling Pathway and Experimental Workflow

The activation of caspase-2 is a critical event in some apoptotic signaling pathways. The following diagrams illustrate the general mechanism of caspase substrate cleavage and a typical experimental workflow for a caspase activity assay.

General Mechanism of Caspase Substrate Cleavage Caspase Active Caspase-2 Complex Enzyme-Substrate Complex Caspase->Complex Binding Substrate Peptide Substrate-Reporter Substrate->Complex Complex->Caspase Cleavage CleavedPeptide Cleaved Peptide Complex->CleavedPeptide Reporter Released Reporter (pNA or Fluorophore) Complex->Reporter Signal Detectable Signal (Color or Fluorescence) Reporter->Signal Detection

Caption: Mechanism of caspase substrate cleavage.

Experimental Workflow for Caspase-2 Activity Assay Induce Induce Apoptosis in Cells Lyse Prepare Cell Lysate Induce->Lyse Protein Determine Protein Concentration Lyse->Protein Assay Incubate Lysate with Caspase-2 Substrate Lyse->Assay Protein->Assay Equalize Protein Amount Measure Measure Signal (Absorbance or Fluorescence) Assay->Measure Analyze Data Analysis Measure->Analyze

Caption: General workflow for a caspase-2 assay.

Experimental Protocols

Below are detailed methodologies for performing caspase-2 activity assays using both chromogenic and fluorogenic substrates.

Chromogenic Caspase-2 Assay Protocol (using this compound)

This protocol is a general guideline and may require optimization.

  • Reagent Preparation:

    • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT.

    • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% glycerol, and 10 mM DTT.

    • Substrate Stock: Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • pNA Standard: Prepare a standard curve of p-nitroaniline in assay buffer.

  • Cell Lysate Preparation:

    • Induce apoptosis in your cell line of interest. Include a non-induced control.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, add 50-100 µg of protein lysate per well.

    • Adjust the volume in each well to 90 µL with assay buffer.

    • Add 10 µL of 2 mM this compound substrate stock solution (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.[5][8]

    • Calculate the caspase-2 activity based on the pNA standard curve.

Fluorometric Caspase-2 Assay Protocol (using Ac-VDVAD-AFC)

This protocol is adapted from commercially available kits and may require optimization.[9][10]

  • Reagent Preparation:

    • Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT.

    • Assay Buffer (2X): 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 10 mM DTT.

    • Substrate Stock: Dissolve Ac-VDVAD-AFC in DMSO to a stock concentration of 1 mM.

  • Cell Lysate Preparation:

    • Follow the same procedure as for the chromogenic assay.

  • Assay Procedure:

    • In a 96-well black plate, add 50 µL of cell lysate per well.

    • Add 50 µL of 2X Assay Buffer to each well.

    • Add 5 µL of 1 mM Ac-VDVAD-AFC substrate stock solution (final concentration 50 µM).[9]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorescence plate reader.[9][10]

    • Results are often expressed as the fold increase in fluorescence compared to the non-induced control.

Conclusion and Recommendations

The choice between this compound and fluorogenic substrates for caspase-2 activity measurement depends on the specific requirements of the experiment.

  • This compound offers a cost-effective and straightforward colorimetric assay. However, the lack of available kinetic data and potential for cross-reactivity with other caspases, as suggested by data on similar VDVAD-containing peptides, are significant limitations. This substrate may be suitable for initial screenings or when a general measure of caspase activity is sufficient.

  • Fluorogenic substrates , such as Ac-VDVAD-AFC and Ac-VDTTD-AFC, provide significantly higher sensitivity, making them ideal for detecting low levels of caspase-2 activity or when sample material is limited.

For researchers requiring high specificity, Ac-VDTTD-AFC is the recommended choice due to its improved selectivity for caspase-2 over caspase-3.[6] When using any VDVAD-based substrate, it is crucial to include appropriate controls and potentially complementary methods, such as western blotting for cleaved caspase-2, to confirm the specificity of the results.

References

A Comparative Guide to Caspase-2 Substrates: The Validation of Ac-VDQQD-PNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chromogenic substrate Ac-VDQQD-pNA with other commonly used substrates for the measurement of caspase-2 activity. The information presented herein is intended to assist researchers in selecting the most appropriate substrate for their experimental needs, with a focus on specificity and performance.

Introduction to Caspase-2 and its Substrates

Caspase-2, an initiator caspase, plays a crucial role in apoptosis, cell cycle regulation, and tumor suppression.[1][2] Accurate measurement of its enzymatic activity is vital for understanding its physiological functions and for the development of therapeutic agents. This is typically achieved using synthetic peptide substrates that mimic the caspase-2 cleavage site and are conjugated to a reporter molecule, either a chromophore or a fluorophore.

The ideal caspase-2 substrate should exhibit high specificity and catalytic efficiency. However, a significant challenge in the field has been the overlapping substrate specificity between caspase-2 and the executioner caspase, caspase-3, which can also cleave many of the same recognition sequences.[2][3] This guide evaluates this compound in the context of other available caspase-2 substrates, providing available quantitative data and detailed experimental protocols to aid in experimental design and data interpretation.

Comparison of Caspase-2 Substrates

The selection of an appropriate substrate is critical for the accurate assessment of caspase-2 activity. Below is a comparison of this compound with other frequently used caspase-2 substrates.

Key Characteristics of Common Caspase-2 Substrates

SubstrateSequenceReporterAssay TypeKey Features
This compound Ac-Val-Asp-Gln-Gln-Asp-pNAp-Nitroaniline (pNA)ColorimetricPentapeptide sequence. Limited published data on specificity and kinetics.
Ac-VDVAD-pNA Ac-Val-Asp-Val-Ala-Asp-pNAp-Nitroaniline (pNA)ColorimetricWidely used, but known to be efficiently cleaved by caspase-3, leading to a lack of specificity.[3]
Ac-VDVAD-AFC Ac-Val-Asp-Val-Ala-Asp-AFC7-Amino-4-trifluoromethylcoumarin (AFC)FluorometricHigher sensitivity than pNA-based substrates; also demonstrates significant cross-reactivity with caspase-3.[3]
Ac-VDTTD-AFC Ac-Val-Asp-Thr-Thr-Asp-AFC7-Amino-4-trifluoromethylcoumarin (AFC)FluorometricExhibits improved selectivity for caspase-2 over caspase-3 compared to VDVAD-based substrates.[3]

Quantitative Comparison of Substrate Kinetics

The catalytic efficiency of an enzyme for a given substrate is best described by the kcat/Km ratio. A higher kcat/Km value indicates a more efficient substrate. The following table summarizes the available kinetic data for the cleavage of various substrates by caspase-2 and caspase-3. This data is crucial for assessing the specificity of each substrate.

SubstrateTarget CaspaseKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Selectivity (Caspase-2/Caspase-3)
This compound Caspase-2N/AN/AN/AN/A
Caspase-3N/AN/AN/A
Ac-VDVAD-AFC Caspase-2250.6024,000[1]~0.5x[3]
Caspase-3131.185,000[3]
Ac-VDTTD-AFC Caspase-2212.5119,000[3]~2.4x[3]
Caspase-3311.548,000[3]

N/A: Data not available in the searched literature.

Note on this compound: Despite a thorough literature search, specific kinetic parameters (Km, kcat) for the cleavage of this compound by caspase-2 have not been found in published, peer-reviewed articles. Therefore, a direct quantitative comparison of its efficiency and specificity with other substrates is not currently possible. Researchers using this substrate are advised to perform their own validation experiments to determine its suitability for their specific application.

Caspase-2 Signaling Pathway and Assay Workflow

To provide a comprehensive understanding of the experimental context, the following diagrams illustrate the caspase-2 activation pathway and a general workflow for a caspase activity assay.

Caspase2_Activation_Pathway cluster_stimulus Cellular Stress cluster_activation PIDDosome Formation cluster_downstream Downstream Events DNA_Damage DNA Damage PIDD PIDD DNA_Damage->PIDD activates PIDDosome PIDDosome Complex PIDD->PIDDosome RAIDD RAIDD RAIDD->PIDDosome Procaspase2 Pro-caspase-2 Procaspase2->PIDDosome recruitment Active_Caspase2 Active Caspase-2 PIDDosome->Active_Caspase2 dimerization & auto-activation BID BID Active_Caspase2->BID cleaves tBID tBID BID->tBID Mitochondrion Mitochondrion tBID->Mitochondrion induces MOMP Apoptosis Apoptosis Mitochondrion->Apoptosis

Caption: Caspase-2 activation via the PIDDosome complex.

Caspase_Assay_Workflow Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Harvest Cells Reaction_Setup 3. Reaction Setup Cell_Lysis->Reaction_Setup Add Lysate Incubation 4. Incubation Reaction_Setup->Incubation Add Substrate Measurement 5. Signal Measurement Incubation->Measurement Read Plate Data_Analysis 6. Data Analysis Measurement->Data_Analysis Calculate Activity

Caption: General workflow for a caspase activity assay.

Experimental Protocols

Detailed protocols for both colorimetric and fluorometric caspase-2 activity assays are provided below. These protocols can be adapted for use with this compound and other caspase-2 substrates.

Colorimetric Caspase-2 Activity Assay (pNA-based)

This protocol is suitable for substrates such as this compound and Ac-VDVAD-pNA.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Phosphate-buffered saline (PBS)

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2x Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 20% glycerol, 2 mM EDTA)

  • This compound (or other pNA-based substrate) stock solution (4 mM in DMSO)

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a density of 1-2 x 10^6 cells/well in a 6-well plate.

    • Induce apoptosis by treating cells with the desired stimulus. Include an untreated control group.

  • Cell Lysis:

    • Harvest cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Reaction Setup:

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the 4 mM pNA-based substrate stock solution to each well (final concentration 200 µM).

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-2 activity by comparing the absorbance values of the treated samples to the untreated control.

Fluorometric Caspase-2 Activity Assay (AFC-based)

This protocol is suitable for substrates such as Ac-VDVAD-AFC and Ac-VDTTD-AFC.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Phosphate-buffered saline (PBS)

  • Cell Lysis Buffer (as above)

  • 2x Reaction Buffer (as above)

  • AFC-based caspase-2 substrate stock solution (1 mM in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader with excitation at 400 nm and emission at 505 nm

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as for the colorimetric assay.

  • Cell Lysis:

    • Follow the same procedure as for the colorimetric assay.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates.

  • Reaction Setup:

    • In a 96-well black microplate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the 1 mM AFC-based substrate stock solution to each well (final concentration 50 µM).

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Calculate the fold-increase in caspase-2 activity by comparing the fluorescence values of the treated samples to the untreated control.

Conclusion

The validation of this compound as a specific and efficient substrate for caspase-2 is hampered by the lack of publicly available kinetic data. While its pentapeptide sequence is consistent with the known substrate preference of caspase-2, its performance relative to other substrates remains to be quantitatively demonstrated.

For researchers requiring a highly specific caspase-2 substrate, Ac-VDTTD-AFC currently represents a superior choice over the more traditional but less specific VDVAD-based substrates, as evidenced by its higher catalytic efficiency for caspase-2 and improved selectivity over caspase-3.[3]

It is strongly recommended that researchers validate any chosen substrate within their experimental system to ensure accurate and reliable measurement of caspase-2 activity. This may involve performing kinetic analyses and comparing results with alternative substrates or using complementary techniques such as western blotting for cleaved caspase-2.

References

A Comparative Kinetic Analysis of Ac-VDQQD-PNA and Other Chromogenic Substrates for Caspase-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in apoptosis, neurodegenerative diseases, and cancer, the accurate measurement of caspase activity is paramount. Caspase-2, an initiator caspase with roles in stress-induced apoptosis and tumor suppression, is a key therapeutic target. The selection of an appropriate substrate is critical for the reliable quantification of its enzymatic activity. This guide provides a detailed comparison of the kinetic performance of the chromogenic substrate Ac-VDQQD-PNA with other commercially available Caspase-2 substrates.

This analysis is intended for researchers, scientists, and drug development professionals, offering a quantitative comparison of substrate efficiency and detailed experimental protocols to aid in the selection of the most suitable reagent for their specific research needs.

Quantitative Comparison of Kinetic Parameters

The efficiency of a substrate is best described by its kinetic constants: the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum (Vmax) and reflects the enzyme's affinity for the substrate, and the catalytic constant (kcat), which represents the turnover number of the enzyme. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

The following table summarizes the kinetic parameters of this compound and other peptide substrates for human Caspase-2.

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reporter Group
This compound 5308.015,000p-Nitroanilide (pNA)
Ac-VDVAD-pNA534.584,000p-Nitroanilide (pNA)
Ac-VDVAD-AFC250.6024,0007-Amino-4-trifluoromethylcoumarin (AFC)
Ac-DVAD-AFC~625~0.034~557-Amino-4-trifluoromethylcoumarin (AFC)
Ac-VDTTD-AFCNot ReportedNot Reported~96,000 (relative efficiency)7-Amino-4-trifluoromethylcoumarin (AFC)

Data for this compound and Ac-VDVAD-pNA are from the same study, allowing for direct comparison[1]. Data for Ac-VDVAD-AFC and Ac-DVAD-AFC are from a separate study, as are the relative efficiency data for Ac-VDTTD-AFC.

From the data, it is evident that Ac-VDVAD-pNA exhibits a significantly higher catalytic efficiency (kcat/Km of 84,000 M⁻¹s⁻¹) for Caspase-2 compared to this compound (15,000 M⁻¹s⁻¹)[1]. This is primarily due to a much lower Km value for Ac-VDVAD-pNA, indicating a stronger binding affinity to the enzyme's active site[1].

Interestingly, the fluorogenic substrate Ac-VDVAD-AFC, while having a very low Km, also has a lower kcat, resulting in a catalytic efficiency that is lower than its pNA counterpart. It is important to note that the reporter group (pNA vs. AFC) can influence the kinetic parameters.

The tetrapeptide substrate Ac-DVAD-AFC demonstrates a dramatically lower catalytic efficiency, highlighting the established preference of Caspase-2 for a five-residue recognition sequence. The P5 valine residue plays a crucial role in substrate binding and catalysis. More recent research has identified Ac-VDTTD-AFC as a highly efficient and more selective substrate for Caspase-2.

Experimental Protocols

A detailed methodology for a typical kinetic analysis of Caspase-2 activity using a chromogenic p-nitroanilide (pNA) substrate is provided below.

Materials and Reagents
  • Recombinant human Caspase-2

  • Caspase-2 chromogenic substrate (e.g., this compound or Ac-VDVAD-pNA)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% (v/v) glycerol.

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • p-Nitroaniline (pNA) standard for calibration curve

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the pNA substrate in DMSO.

    • Prepare a series of dilutions of the pNA standard in assay buffer to generate a standard curve.

    • Dilute the recombinant Caspase-2 to the desired concentration in assay buffer immediately before use.

  • Assay Protocol:

    • To each well of a 96-well microplate, add a fixed amount of recombinant Caspase-2 in assay buffer.

    • To initiate the reaction, add varying concentrations of the chromogenic substrate to the wells. The final volume in each well should be uniform.

    • Include control wells containing the substrate and assay buffer without the enzyme to measure background hydrolysis.

    • Incubate the plate at 37°C.

    • Monitor the release of pNA by measuring the absorbance at 405 nm at regular time intervals (e.g., every 5 minutes) for a period of 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Correct the absorbance readings for the substrate-only controls.

    • Convert the absorbance values to the concentration of pNA released using the standard curve.

    • Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves (pNA concentration vs. time).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • Calculate kcat from the Vmax and the enzyme concentration (kcat = Vmax / [E]).

    • Determine the catalytic efficiency by calculating the kcat/Km ratio.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general enzymatic reaction of Caspase-2 and the experimental workflow for kinetic analysis.

Caspase2_Reaction Caspase2 Caspase-2 (Enzyme) ES_Complex Enzyme-Substrate Complex Caspase2->ES_Complex Binding Substrate This compound (Substrate) Substrate->ES_Complex ES_Complex->Caspase2 Release Product1 Cleaved Peptide ES_Complex->Product1 Catalysis (kcat) Product2 p-Nitroaniline (pNA) (Chromophore) ES_Complex->Product2

Caption: Enzymatic cleavage of this compound by Caspase-2.

Kinetic_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Reagents: - Caspase-2 - Substrate dilutions - Assay Buffer Mixing Mix Enzyme and Substrate in 96-well plate Reagents->Mixing Incubation Incubate at 37°C Mixing->Incubation Measurement Measure Absorbance at 405 nm (kinetic read) Incubation->Measurement Velocity Calculate Initial Velocities Measurement->Velocity MM_Plot Michaelis-Menten Plot Velocity->MM_Plot Parameters Determine Km, kcat, kcat/Km MM_Plot->Parameters

Caption: Experimental workflow for Caspase-2 kinetic analysis.

References

Navigating Caspase-2 Research: A Comparative Guide to Ac-VDQQD-PNA and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of apoptosis and related cellular processes, the accurate measurement of caspase activity is paramount. This guide provides a comprehensive comparison of the chromogenic substrate Ac-VDQQD-PNA for caspase-2, objectively evaluating its performance against alternative methods and providing the necessary experimental context for informed decision-making.

Caspase-2, an initiator caspase with roles in apoptosis, cell cycle regulation, and tumor suppression, is a key target of investigation. This compound (Acetyl-Valyl-Aspartyl-Glutaminyl-Glutaminyl-Aspartyl-p-nitroanilide) is a synthetic peptide substrate designed to be cleaved by active caspase-2. This cleavage releases the chromophore p-nitroaniline (pNA), which produces a yellow color that can be quantified spectrophotometrically at 405 nm. While straightforward in principle, the utility of this compound is subject to several limitations that researchers must consider.

Performance Comparison: this compound vs. Alternative Substrates

The primary limitations of this compound revolve around its sensitivity and specificity. To provide a clear comparison, we will evaluate it against commonly used fluorogenic substrates, Ac-VDVAD-AFC (Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin) and the more recently developed, highly selective Ac-VDTTD-AFC (Acetyl-Valyl-Aspartyl-Threonyl-Threonyl-Aspartyl-7-amino-4-trifluoromethylcoumarin).

Quantitative Data Summary
SubstrateTarget CaspaseReporter Groupkcat/Km (M⁻¹s⁻¹) for Caspase-2kcat/Km (M⁻¹s⁻¹) for Caspase-3Key Characteristics
Ac-VDVAD-pNA Caspase-2Chromogenic (pNA)Data not readily available; expected to be lower than fluorogenic counterparts.Known to have significant cross-reactivity.[1]Lower sensitivity, susceptible to interference from colored compounds.
Ac-VDVAD-AFC Caspase-2Fluorogenic (AFC)~1.0 x 10⁴~0.7 x 10⁴Higher sensitivity than pNA substrates, but still shows considerable cross-reactivity with caspase-3.[1]
Ac-VDTTD-AFC Caspase-2Fluorogenic (AFC)~4.0 x 10⁴~1.2 x 10⁴Significantly higher catalytic efficiency and improved selectivity for caspase-2 over caspase-3.[1]

Note: The data for Ac-VDVAD-AFC and Ac-VDTTD-AFC is derived from a study by Bouchier-Hayes et al. (2009) and serves to illustrate the relative performance of different substrate designs.

Key Limitations of this compound

  • Lower Sensitivity: Chromogenic assays using pNA substrates are inherently less sensitive than fluorometric or luminescent assays.[2] This can be a significant drawback when working with samples containing low levels of active caspase-2 or when sample material is limited.

  • Cross-Reactivity: A major challenge in caspase research is the overlapping substrate specificity among different caspase family members. While designed for caspase-2, peptide substrates like this compound can be cleaved by other caspases, particularly caspase-3 and caspase-7, which share similar recognition motifs.[3] This lack of specificity can lead to an overestimation of caspase-2 activity and confound data interpretation. Studies have confirmed the lack of specificity associated with VDVAD-based tools.[1]

  • Interference: The colorimetric readout at 405 nm can be susceptible to interference from other colored compounds present in the sample lysate, potentially leading to inaccurate results.

Experimental Protocols

Chromogenic Caspase-2 Assay using this compound

This protocol is a generalized procedure and may require optimization for specific experimental conditions.

Materials:

  • Cell lysate containing active caspase-2

  • This compound substrate (stock solution in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare cell lysates from control and treated cells. Determine the protein concentration of each lysate.

  • In a 96-well plate, add 50 µL of cell lysate (containing 50-100 µg of protein) to each well.

  • Add 50 µL of Assay Buffer to each well.

  • Initiate the reaction by adding 5 µL of this compound stock solution to each well to achieve a final concentration of 100-200 µM.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The fold-increase in caspase-2 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

Fluorometric Caspase-2 Assay using Ac-VDVAD-AFC

Materials:

  • Cell lysate containing active caspase-2

  • Ac-VDVAD-AFC substrate (stock solution in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare cell lysates as described for the chromogenic assay.

  • In a 96-well black plate, add 50 µL of cell lysate (containing 20-50 µg of protein) to each well.

  • Add 50 µL of Assay Buffer to each well.

  • Initiate the reaction by adding 5 µL of Ac-VDVAD-AFC stock solution to each well to achieve a final concentration of 50 µM.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • The fold-increase in caspase-2 activity is determined by comparing the fluorescence of the treated samples to the untreated control.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the caspase activation pathway and a typical assay workflow.

CaspaseActivation Caspase-2 Activation Pathway ApoptoticStimuli Apoptotic Stimuli (e.g., DNA damage, heat shock) PIDDosome PIDDosome Assembly (PIDD, RAIDD) ApoptoticStimuli->PIDDosome ProCasp2 Pro-caspase-2 PIDDosome->ProCasp2 Recruitment & Dimerization ActiveCasp2 Active Caspase-2 ProCasp2->ActiveCasp2 Autocatalytic Cleavage SubstrateCleavage Substrate Cleavage (e.g., Bid, MDM2) ActiveCasp2->SubstrateCleavage Apoptosis Apoptosis SubstrateCleavage->Apoptosis

Caption: Simplified signaling pathway of caspase-2 activation.

CaspaseAssayWorkflow General Caspase Assay Workflow Start Start: Induce Apoptosis in Cells CellLysis Cell Lysis & Protein Quantification Start->CellLysis PlateSetup Plate Setup: Add Lysate to 96-well Plate CellLysis->PlateSetup BufferAdd Add Assay Buffer PlateSetup->BufferAdd SubstrateAdd Add Caspase Substrate (pNA or AFC-based) BufferAdd->SubstrateAdd Incubation Incubate at 37°C SubstrateAdd->Incubation Measurement Measure Signal (Absorbance or Fluorescence) Incubation->Measurement DataAnalysis Data Analysis Measurement->DataAnalysis

Caption: A generalized experimental workflow for caspase activity assays.

Conclusion and Recommendations

The choice of substrate for measuring caspase-2 activity is a critical experimental decision. While this compound offers a straightforward and cost-effective method, its limitations in sensitivity and specificity must be carefully considered. For researchers requiring high sensitivity, working with limited sample material, or needing to distinguish caspase-2 activity from that of other caspases, fluorogenic substrates are the superior choice. In particular, the novel substrate Ac-VDTTD-AFC demonstrates significantly improved selectivity for caspase-2 and represents a more robust tool for specific and accurate measurement of its activity.[1]

When using any peptide-based substrate, it is crucial to include appropriate controls, such as specific caspase inhibitors (e.g., z-VDVAD-fmk for caspase-2), to confirm the specificity of the measured activity. Ultimately, a multi-faceted approach, potentially combining activity assays with other techniques like Western blotting for caspase cleavage, will provide the most comprehensive and reliable insights into the role of caspase-2 in cellular processes.

References

A Researcher's Guide to Validating Caspase-2 Activity: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of caspase-2 activity is a critical aspect of apoptosis research and the evaluation of therapeutic interventions. While the chromogenic substrate Ac-VDQQD-pNA is a commonly utilized reagent, a comprehensive understanding of alternative and complementary methods is essential for robust and reliable data. This guide provides an objective comparison of various techniques to validate caspase-2 activity, supported by experimental data and detailed protocols.

At a Glance: Comparing Caspase-2 Activity Assays

To facilitate a clear understanding of the available methodologies, the following table summarizes the key characteristics of four principal approaches for validating caspase-2 activity.

Method Principle Output Throughput Sensitivity Specificity Key Advantages Key Disadvantages
Colorimetric Assay (e.g., Ac-VDVAD-pNA) Cleavage of a p-nitroanilide (pNA)-conjugated peptide substrate by active caspase-2, releasing a chromophore.Absorbance (405 nm)HighModerateCan have cross-reactivity with other caspases.[1]Simple, inexpensive, and suitable for high-throughput screening.[2]Lower sensitivity compared to fluorometric assays; potential for interference from colored compounds.
Fluorometric Assay (e.g., Ac-VDVAD-AFC) Cleavage of a fluorophore (e.g., AFC)-conjugated peptide substrate by active caspase-2, releasing the fluorophore.Fluorescence (Ex/Em ~400/505 nm)HighHighSubstrate specificity can still be a concern.[1]Higher sensitivity than colorimetric assays; suitable for kinetic studies.[3]More expensive than colorimetric assays; potential for autofluorescence interference.
Western Blotting Detection of the cleaved (active) form of caspase-2 using specific antibodies.Band intensity on a membraneLowHighHigh (with specific antibodies)Provides information on protein levels and cleavage status; highly specific.[4]Low throughput, semi-quantitative, and requires more hands-on time.
Fluorescent Labeled Inhibitors of Caspases (FLICA) In situ detection of active caspases using a fluorescently labeled, irreversible inhibitor that covalently binds to the active enzyme.Fluorescence (microscopy, flow cytometry)Medium to HighHighGood, but pan-caspase inhibitors can be used to detect general caspase activity.Allows for in situ detection in single cells; compatible with flow cytometry for population analysis.[5][6]Can be cytotoxic at high concentrations; requires live cells.
Immunofluorescence In situ detection of caspase-2 (pro- or cleaved forms) using specific antibodies and fluorescently labeled secondary antibodies.Fluorescence (microscopy)Low to MediumHighHigh (with specific antibodies)Provides subcellular localization of caspase-2.[7][8]Can be time-consuming; requires cell fixation and permeabilization, which may affect protein conformation.

Delving Deeper: Signaling Pathways and Experimental Workflows

To fully appreciate the application of these methods, it is crucial to understand the biological context of caspase-2 activation and the practical steps involved in each assay.

The Caspase-2 Activation Pathway: The PIDDosome

Caspase-2 is an initiator caspase that is primarily activated through the formation of a large protein complex known as the PIDDosome.[9][10] This complex assembles in response to cellular stress signals, such as DNA damage.[11][12] The core components of the PIDDosome are the protein PIDD1 (p53-inducible death domain-containing protein 1), the adaptor protein RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain), and pro-caspase-2.[9][13] The proximity-induced dimerization of pro-caspase-2 within this complex leads to its auto-activation.[9]

Caspase-2 Activation Pathway Caspase-2 Activation via the PIDDosome cluster_stress Cellular Stress cluster_piddosome PIDDosome Complex DNA_Damage DNA Damage PIDD1 PIDD1 DNA_Damage->PIDD1 induces expression RAIDD RAIDD PIDD1->RAIDD recruits Pro_Caspase2 Pro-Caspase-2 RAIDD->Pro_Caspase2 recruits Active_Caspase2 Active Caspase-2 Pro_Caspase2->Active_Caspase2 dimerization & auto-activation Downstream_Events Downstream Events (e.g., BID cleavage, Apoptosis) Active_Caspase2->Downstream_Events initiates

Caspase-2 activation through the PIDDosome complex.
Experimental Workflow: A Step-by-Step Comparison

The following diagrams illustrate the general workflows for the discussed caspase-2 activity validation methods.

1. Biochemical Assays (Colorimetric & Fluorometric)

Biochemical Assay Workflow Workflow for Colorimetric and Fluorometric Assays Start Start: Treat Cells Lyse Lyse Cells to Prepare Lysate Start->Lyse Incubate Incubate Lysate with Substrate (e.g., Ac-VDVAD-pNA/AFC) Lyse->Incubate Measure Measure Absorbance (405nm) or Fluorescence (Ex/Em 400/505nm) Incubate->Measure Analyze Analyze Data: Calculate Fold Change Measure->Analyze

General workflow for biochemical caspase-2 assays.

2. Western Blotting

Western Blot Workflow Workflow for Western Blotting Start Start: Treat Cells Lyse Prepare Cell Lysates Start->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-Caspase-2) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Signal (Chemiluminescence/Fluorescence) Secondary_Ab->Detect Analyze Analyze Band Intensity Detect->Analyze

Workflow for detecting cleaved caspase-2 by Western blot.

3. In Situ Assays (FLICA & Immunofluorescence)

InSitu Assay Workflow Workflow for In Situ Assays Start Start: Treat Cells Incubate_FLICA Incubate Live Cells with FLICA Reagent Start->Incubate_FLICA Fix_Perm Fix and Permeabilize Cells (for IF) Start->Fix_Perm Wash Wash Cells Incubate_FLICA->Wash Block Blocking (for IF) Fix_Perm->Block Primary_Ab Incubate with Primary Antibody (for IF) Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody (for IF) Primary_Ab->Secondary_Ab Secondary_Ab->Wash Analyze Analyze by Fluorescence Microscopy or Flow Cytometry Wash->Analyze

General workflow for FLICA and Immunofluorescence assays.

Detailed Experimental Protocols

Fluorometric Caspase-2 Activity Assay

This protocol is adapted from commercially available kits and provides a method to quantify caspase-2 activity in cell lysates.[1]

Materials:

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • 2X Reaction Buffer (100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)

  • Caspase-2 Substrate (Ac-VDVAD-AFC), 1 mM stock in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. Include an untreated control.

  • Cell Lysis:

    • Pellet 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Reaction:

    • Add 50-200 µg of protein per well of a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of 1 mM Ac-VDVAD-AFC substrate to each well (final concentration 50 µM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis: The fold-increase in caspase-2 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

Western Blotting for Cleaved Caspase-2

This protocol outlines the detection of the active p12 and p14 fragments of caspase-2.[4][14]

Materials:

  • RIPA Lysis Buffer with protease inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for cleaved caspase-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Lyse cells in RIPA buffer.

    • Determine protein concentration.

  • SDS-PAGE:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-cleaved caspase-2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.

In Situ Caspase-2 Activity Assay using FLICA

This protocol allows for the detection of active caspase-2 in living cells.[5][6]

Materials:

  • FAM-VDVAD-FMK (FLICA reagent)

  • 10X Apoptosis Wash Buffer

  • Fixative (optional)

  • Hoechst 33342 or Propidium Iodide (optional, for co-staining)

Procedure:

  • Cell Treatment: Induce apoptosis in your cell culture.

  • FLICA Labeling:

    • Reconstitute the FLICA reagent in DMSO.

    • Dilute the FLICA reagent in cell culture medium and add it to the cells.

    • Incubate for 1 hour at 37°C, protected from light.

  • Wash:

    • Remove the FLICA-containing medium.

    • Wash the cells twice with 1X Apoptosis Wash Buffer.

  • Analysis:

    • Analyze the cells by fluorescence microscopy (green fluorescence indicates active caspase-2).

    • Alternatively, harvest the cells and analyze by flow cytometry.

Immunofluorescence Staining for Caspase-2

This protocol is for visualizing the subcellular localization of caspase-2.[7][8]

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody for caspase-2

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

Procedure:

  • Cell Culture and Treatment: Grow and treat cells on coverslips.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific binding with Blocking Buffer for 1 hour.

  • Antibody Incubation:

    • Incubate with the primary anti-caspase-2 antibody for 1 hour at room temperature or overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

By understanding the principles, advantages, and limitations of each method, and by following robust experimental protocols, researchers can confidently and accurately validate caspase-2 activity, leading to more impactful discoveries in the field of apoptosis and beyond.

References

A Comparative Analysis of Caspase Substrates: Ac-VDQQD-pNA and Ac-DEVD-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in apoptosis, neuroscience, and drug development, the accurate detection and quantification of caspase activity are paramount. This guide provides a detailed comparative analysis of two common chromogenic caspase substrates: Ac-VDQQD-pNA, a substrate for caspase-2, and Ac-DEVD-pNA, a substrate primarily for caspase-3 and caspase-7. This objective comparison, supported by available experimental data and detailed protocols, aims to assist researchers in selecting the appropriate substrate for their specific experimental needs.

Biochemical Properties and Specificity

Ac-DEVD-pNA is a synthetic tetrapeptide that mimics the PARP cleavage site and is widely used as a substrate for the effector caspases, caspase-3 and caspase-7.[1][2] Upon cleavage by an active caspase, the p-nitroanilide (pNA) chromophore is released, resulting in a yellow color that can be quantified by measuring absorbance at 405 nm.[2] While it is a robust and cost-effective substrate for measuring general effector caspase activity, it is important to note its cross-reactivity. Ac-DEVD-pNA is efficiently cleaved by both caspase-3 and caspase-7 and can also be cleaved by other caspases, albeit with lower efficiency.[1][3] Notably, it is not a substrate for caspase-2.[4]

This compound , on the other hand, is a pentapeptide substrate designed for the detection of caspase-2 activity.[5][6] Caspase-2 is considered an initiator caspase with roles in stress-induced apoptosis and cell cycle regulation.[7] Similar to Ac-DEVD-pNA, the cleavage of this compound by caspase-2 releases p-nitroaniline (pNA), which can be monitored at 405 nm.[5]

Quantitative Data Presentation

The following tables summarize the available quantitative data for both substrates. It is important to note that while extensive kinetic data is available for Ac-DEVD-pNA, specific kinetic constants (Km and kcat) for this compound are not readily found in the reviewed literature.

Table 1: Physicochemical Properties

PropertyThis compoundAc-DEVD-pNA
Full Name N-Acetyl-Valyl-Aspartyl-Glutaminyl-Glutaminyl-Aspartic acid p-nitroanilideN-Acetyl-Aspartyl-Glutamyl-Valyl-Aspartic acid p-nitroanilide
Molecular Formula C31H43N9O14[6]C26H34N6O13
Molecular Weight 765.7 g/mol [6]638.58 g/mol
Primary Target(s) Caspase-2[5]Caspase-3, Caspase-7[1][3]
Detection Method Colorimetric (Absorbance at 405 nm)[5]Colorimetric (Absorbance at 405 nm)[2]

Table 2: Kinetic Parameters of Ac-DEVD-pNA with Various Caspases

CaspaseKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Caspase-3 9.7 - 11[1]2.4[1]~2.2 x 10^5[1]
Caspase-7 12[4]Not explicitly found for pNANot explicitly found
Caspase-1 18[4]0.5[1]~2.8 x 10^4[1]
Caspase-4 32[4]0.05[1]~1.6 x 10^3[1]
Caspase-6 180[4]0.6[1]~3.3 x 10^3[1]
Caspase-2 Not cleaved[4]Not cleaved[4]Not cleaved[4]

Note: The kinetic parameters can vary depending on the experimental conditions.

Signaling Pathways and Experimental Workflows

To visualize the context in which these substrates are used, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for a caspase activity assay.

Caspase_Activation_Pathways cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_caspase2 Caspase-2 Activation stress Cellular Stress (e.g., DNA damage) cyto_c Cytochrome c release stress->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) cyto_c->apoptosome casp9 Active Caspase-9 apoptosome->casp9 casp3_7 Active Caspase-3 & -7 casp9->casp3_7 death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors death_ligand->death_receptor disc DISC Formation (FADD, pro-Caspase-8) death_receptor->disc casp8 Active Caspase-8 disc->casp8 casp8->casp3_7 genotoxic_stress Genotoxic Stress piddosome PIDDosome Formation (PIDD, RAIDD, pro-Caspase-2) genotoxic_stress->piddosome casp2 Active Caspase-2 piddosome->casp2 ac_vdqqd_pna This compound casp2->ac_vdqqd_pna Cleavage ac_devd_pna Ac-DEVD-pNA casp3_7->ac_devd_pna Cleavage

Caspase activation pathways and substrate cleavage.

Caspase_Assay_Workflow start Start: Apoptotic and Control Cells lysis Cell Lysis (Lysis Buffer on ice) start->lysis centrifugation Centrifugation (pellet debris) lysis->centrifugation supernatant Collect Supernatant (Cytosolic Extract) centrifugation->supernatant protein_quant Protein Quantification supernatant->protein_quant plate_setup Plate Setup (96-well) - Lysate - Assay Buffer protein_quant->plate_setup substrate_add Add Substrate (this compound or Ac-DEVD-pNA) plate_setup->substrate_add incubation Incubation (37°C, 1-2 hours) substrate_add->incubation readout Measure Absorbance (405 nm) incubation->readout analysis Data Analysis readout->analysis

Generalized workflow for a colorimetric caspase assay.

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay using Ac-DEVD-pNA

This protocol is adapted from established methods for measuring caspase-3 and -7 activity in cell lysates.[3]

Materials:

  • Cells (control and treated)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • 2x Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 20% Sucrose)

  • Ac-DEVD-pNA substrate (stock solution of 10-20 mM in DMSO)

  • 96-well flat-bottom plate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your target cells. Prepare a parallel culture of untreated control cells.

    • Harvest cells and wash once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 2-5 x 10^6 cells).

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (cytosolic extract) and keep it on ice.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Assay Reaction:

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Adjust the volume in each well to 50 µL with Cell Lysis Buffer.

    • Include a blank control with 50 µL of Cell Lysis Buffer only.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Initiate the reaction by adding 5 µL of the Ac-DEVD-pNA stock solution to each well (final concentration ~100-200 µM).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • Caspase activity can be expressed as the change in absorbance per unit time per milligram of protein. For quantitative results, a pNA standard curve should be generated.

Protocol 2: Generalized Caspase-2 Activity Assay using this compound

Materials:

  • Cells (control and treated with a stimulus known to induce caspase-2 activation)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (as in Protocol 1)

  • 2x Reaction Buffer (as in Protocol 1, or a buffer optimized for caspase-2)

  • This compound substrate (stock solution in DMSO)

  • 96-well flat-bottom plate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysate Preparation:

    • Follow the same procedure as in Protocol 1 for preparing cell lysates.

  • Assay Reaction:

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Adjust the volume in each well to 50 µL with Cell Lysis Buffer.

    • Include a blank control with 50 µL of Cell Lysis Buffer only.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Initiate the reaction by adding the this compound substrate to a final concentration of approximately 100-200 µM.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Follow the same data analysis steps as in Protocol 1.

Conclusion

The choice between this compound and Ac-DEVD-pNA is primarily dictated by the specific caspase of interest. Ac-DEVD-pNA is a well-characterized and reliable substrate for measuring the combined activity of the key executioner caspases, caspase-3 and -7. Its main limitation is the lack of specificity between these two caspases. In contrast, this compound offers a tool to investigate the activity of the initiator caspase-2. Researchers should be aware of the limited availability of published kinetic data for this compound when designing and interpreting their experiments. For studies requiring high specificity, the use of more specific fluorogenic substrates or complementary techniques such as Western blotting for cleaved caspases should be considered. This guide provides the foundational information for researchers to make an informed decision on the most suitable substrate for their studies on the intricate pathways of apoptosis.

References

Safety Operating Guide

Proper Disposal of Ac-VDQQD-PNA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Summary of Safety and Disposal Recommendations

All personnel handling Ac-VDQQD-PNA should be thoroughly familiar with the safety precautions and disposal procedures outlined below. This information is intended to supplement, not replace, your institution's established safety protocols and all applicable local, state, and federal regulations.

Precaution CategoryRecommendationCitation
Personal Protective Equipment (PPE) Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][2][3]
Handling Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid the formation of dust and aerosols.[1][4]
Accidental Release In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Decontaminate the spill area. Prevent entry into drains and waterways.[1][2]
First Aid - Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
First Aid - Skin Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2][3]
First Aid - Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
First Aid - Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Refer to the product's Certificate of Analysis for specific storage temperature recommendations.[1]
Disposal Dispose of waste in accordance with all applicable local, state, and federal regulations. The material should be treated as chemical waste and disposed of through a licensed chemical waste disposal company. Do not dispose of down the drain or in regular trash.[2][4]

Step-by-Step Disposal Protocol

The following workflow outlines the mandatory steps for the proper disposal of this compound waste.

cluster_0 Preparation cluster_1 Waste Segregation & Collection cluster_2 Storage & Documentation cluster_3 Final Disposal A Wear appropriate PPE: - Lab Coat - Safety Glasses - Chemical-Resistant Gloves B Segregate this compound waste (solid and liquid) from other waste streams. A->B C Collect in a designated, properly labeled, and sealed waste container. B->C D Store waste container in a secure, designated secondary containment area. C->D E Maintain accurate records of waste accumulation. D->E F Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor. E->F

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory practices for chemical waste management. No specific experimental protocols for the disposal of this compound were found in the provided search results. The core principle is to treat this compound as a potentially hazardous chemical and manage its disposal through professional and licensed channels.

It is imperative to consult your institution's specific waste disposal guidelines and to contact your Environmental Health and Safety (EHS) department for any questions or clarification. Proper disposal is not only a regulatory requirement but also a critical component of responsible scientific research.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Ac-VDQQD-PNA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ac-VDQQD-PNA, a chromogenic substrate for caspase-2. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your experiments.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are the first line of defense against potential exposure. The following table summarizes the required and recommended safety measures.

Control TypeMinimum RequirementRecommended Practice
Engineering Controls
VentilationWork in a well-ventilated area.Use a chemical fume hood for all handling of stock solutions and assays.
Personal Protective Equipment (PPE)
Eye ProtectionANSI-approved safety glasses.Safety goggles or a face shield when handling larger quantities or if there is a splash hazard.
Hand ProtectionNitrile gloves.Change gloves immediately if contaminated.
Skin and Body ProtectionLab coat.A chemically resistant apron is recommended when handling larger volumes.
Respiratory ProtectionNot generally required for small quantities in a well-ventilated area.Consider a respirator with an appropriate cartridge if engineering controls are inadequate or in case of a spill.

Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
Appearance Solid
Storage Temperature -20°C
Solubility Soluble in DMSO
Cleavage Product p-nitroaniline (pNA)

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures the quality of your research.

G cluster_receiving Receiving and Storage cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Waste Disposal a Receive Shipment b Visually Inspect for Damage a->b c Store at -20°C Protect from Light Keep Desiccated b->c d Equilibrate to Room Temperature c->d Before Use e Prepare Stock Solution in DMSO (in Chemical Fume Hood) d->e f Aliquot for Single Use e->f g Wear Appropriate PPE f->g h Perform Assay in Designated Area g->h i Collect Liquid Waste Containing pNA h->i k Dispose of Contaminated Solids h->k j Dispose as Hazardous Chemical Waste i->j k->j

Figure 1. Workflow for safe handling of this compound.
Experimental Protocols

Stock Solution Preparation:

  • Prior to opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation.

  • Working in a chemical fume hood, prepare a stock solution by dissolving the solid compound in high-quality dimethyl sulfoxide (B87167) (DMSO).

  • To minimize freeze-thaw cycles, it is recommended to create single-use aliquots of the stock solution.

  • Store the stock solution and aliquots at -20°C, protected from light.

Disposal Plan

All waste containing this compound or its cleavage product, p-nitroaniline, must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Liquid Waste Collect all solutions from assays and any other liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container.
Solid Waste All contaminated materials, including pipette tips, microplates, and gloves, should be collected in a designated hazardous waste container for solids.
Container Disposal Empty vials should be triple-rinsed with an appropriate solvent (e.g., DMSO followed by ethanol), and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for the pickup of hazardous waste. Never dispose of this compound or related waste down the drain or in regular trash.

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